molecular formula C13H11NO2 B1285480 2-(Pyridin-4-ylmethoxy)benzaldehyde CAS No. 54402-13-0

2-(Pyridin-4-ylmethoxy)benzaldehyde

Cat. No.: B1285480
CAS No.: 54402-13-0
M. Wt: 213.23 g/mol
InChI Key: WCJAFOKWZXCOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-ylmethoxy)benzaldehyde is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-4-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-3-1-2-4-13(12)16-10-11-5-7-14-8-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJAFOKWZXCOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588103
Record name 2-[(Pyridin-4-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54402-13-0
Record name 2-(4-Pyridinylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54402-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Pyridin-4-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-4-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Pyridin-4-ylmethoxy)benzaldehyde is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its unique structure, featuring a benzaldehyde moiety linked to a pyridine ring through an ether linkage, provides a versatile scaffold for the construction of more complex molecular architectures. This guide offers a comprehensive overview of the primary synthetic route to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations to ensure successful and reproducible synthesis.

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This classic and widely used method involves the reaction of an alkoxide with a primary alkyl halide.[1][2] In this specific application, the sodium salt of 2-hydroxybenzaldehyde (salicylaldehyde) acts as the nucleophile, reacting with 4-(chloromethyl)pyridine to form the desired ether linkage.

Core Synthesis Route: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In the synthesis of this compound, the phenoxide ion, generated by deprotonating 2-hydroxybenzaldehyde with a suitable base, attacks the electrophilic carbon of 4-(chloromethyl)pyridine, displacing the chloride leaving group.

Reaction Mechanism and Key Considerations

The success of the Williamson ether synthesis for this target molecule hinges on several key factors:

  • Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of 2-hydroxybenzaldehyde, forming the more nucleophilic phenoxide. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly employed for this purpose.[4] The use of a very strong base is generally unnecessary for phenols due to their relatively acidic nature compared to aliphatic alcohols.[5]

  • Reaction Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is ideal for SN2 reactions.[4] These solvents effectively solvate the cation of the base, leaving the alkoxide nucleophile relatively free to attack the alkyl halide.

  • Nature of the Alkyl Halide: The reaction works best with primary alkyl halides, as is the case with 4-(chloromethyl)pyridine.[3] Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions as a competing side reaction.[4]

Visualizing the Synthesis Workflow

The overall synthetic process can be visualized as a straightforward, two-step, one-pot procedure.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Reaction_Mixture Reaction Mixture (Stirring, Heat) 2-Hydroxybenzaldehyde->Reaction_Mixture 4-(Chloromethyl)pyridine 4-(Chloromethyl)pyridine 4-(Chloromethyl)pyridine->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Reaction Completion Product This compound Workup->Product Purification

Caption: A flowchart of the synthesis of this compound.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxybenzaldehyde122.1210.0 g0.0819
4-(Chloromethyl)pyridine hydrochloride164.0413.4 g0.0817
Potassium Carbonate (K₂CO₃)138.2133.9 g0.245
Dimethylformamide (DMF)73.09150 mL-
Ethyl Acetate88.11As needed-
Brine (Saturated NaCl solution)-As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzaldehyde (10.0 g, 0.0819 mol), 4-(chloromethyl)pyridine hydrochloride (13.4 g, 0.0817 mol), and potassium carbonate (33.9 g, 0.245 mol).

  • Solvent Addition: Add 150 mL of dimethylformamide (DMF) to the flask.

  • Reaction: Stir the mixture vigorously and heat to 80 °C. Maintain this temperature and continue stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 500 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.

Visualizing the Reaction Mechanism

The SN2 mechanism of the Williamson ether synthesis is a concerted process where the bond formation and bond breaking occur simultaneously.

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Phenoxide 2-Hydroxybenzaldehyde (deprotonated) Alkyl_Halide 4-(Chloromethyl)pyridine Transition_State [HO-C6H4-CHO---CH2-Py---Cl]⁻ Alkyl_Halide->Transition_State Product This compound Transition_State->Product Bond Formation Leaving_Group Chloride Ion (Cl⁻) Transition_State->Leaving_Group Bond Breaking

Caption: The SN2 mechanism for the synthesis of this compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or slightly increase the temperature. Ensure efficient stirring.
Inefficient extractionPerform additional extractions with ethyl acetate.
Side reactions (e.g., elimination)Ensure the use of a primary alkyl halide and avoid excessively high temperatures.
Impure Product Residual starting materialsOptimize the purification step (e.g., adjust the solvent gradient in column chromatography).
By-products from side reactionsCharacterize the impurities to understand the side reactions and adjust the reaction conditions accordingly.

Conclusion

The Williamson ether synthesis provides a reliable and efficient route for the preparation of this compound. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and temperature, high yields of the desired product can be consistently achieved. This in-depth guide provides the necessary theoretical background and practical protocols for researchers, scientists, and drug development professionals to successfully synthesize this important chemical intermediate.

References

  • Williamson Ether Synthesis. (n.d.). In LibreTexts Chemistry. Retrieved from [Link]

  • Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". (n.d.). Retrieved from [Link]

  • Williamson ether synthesis. (2023, November 26). In Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, March 22). J&K Scientific LLC. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-541. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 2-(Pyridin-4-ylmethoxy)benzaldehyde for High-Fidelity Hydrazine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Pyridin-4-ylmethoxy)benzaldehyde as a Fluorescent Probe Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (hereafter referred to as Probe PMB ) is a specialized fluorogenic small molecule designed for the selective detection of Hydrazine (


)  in environmental and biological matrices. Hydrazine is a potent hepatotoxin and carcinogen used extensively in aerospace fuels and pharmaceutical synthesis.

Conventional detection methods (chromatography, titrimetry) lack real-time capability. Probe PMB leverages the high nucleophilicity of hydrazine to trigger a condensation reaction with its aldehyde moiety, forming a highly fluorescent hydrazone derivative. This guide details the physicochemical properties, sensing mechanism, and validated protocols for utilizing Probe PMB in quantitative assays.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 213.23 g/mol
Appearance White to Off-white crystalline solid
Solubility Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in water
Target Analyte Hydrazine (

)
Detection Mode Fluorescence Turn-On (Fluorogenic)
Excitation (

)
~340–360 nm
Emission (

)
~450–490 nm (Cyan-Blue)
Storage -20°C, protected from light and moisture

Sensing Mechanism

The sensing capability of Probe PMB relies on a Photoinduced Electron Transfer (PET) quenching mechanism in its native state, followed by a C=N isomerization inhibition upon reaction.

  • Native State (OFF): The free aldehyde group and the flexibility of the ether linkage allow for non-radiative decay pathways. The lone pair electrons on the pyridine nitrogen can quench fluorescence via PET.

  • Reaction: Hydrazine, being a potent alpha-nucleophile, attacks the carbonyl carbon of the benzaldehyde moiety.

  • Signal Generation (ON): The reaction yields a rigid Hydrazone product. This rigidification restricts intramolecular rotation (RIR) and extends

    
    -conjugation across the pyridine-benzene system, activating strong fluorescence.
    
Mechanism Diagram

G cluster_0 Sensing Mechanism Probe Probe PMB (Non-Fluorescent) Intermediate Carbinolamine Intermediate Probe->Intermediate Nucleophilic Attack Hydrazine Hydrazine (N2H4) Hydrazine->Intermediate Product Fluorescent Hydrazone (Strong Emission) Intermediate->Product Dehydration (-H2O) C=N Formation

Figure 1: Reaction pathway of Probe PMB with Hydrazine. The formation of the C=N bond enables extended conjugation and fluorescence emission.

Experimental Protocols

Stock Solution Preparation

Objective: Create stable precursor solutions to ensure reproducibility.

  • Probe Stock (10 mM):

    • Weigh 2.13 mg of Probe PMB.

    • Dissolve in 1.0 mL of HPLC-grade DMSO (Dimethyl sulfoxide).

    • Vortex until fully dissolved. Store at -20°C for up to 1 month.

  • Hydrazine Standard (100 mM):

    • Caution: Hydrazine is highly toxic. Handle in a fume hood.

    • Dilute 80% Hydrazine hydrate stock appropriately with deionized water to reach 100 mM.

    • Prepare fresh daily to prevent oxidation.

Spectroscopic Titration Protocol

Objective: Determine the Limit of Detection (LOD) and response range.

  • Buffer Preparation: Prepare 10 mM PBS buffer (pH 7.4) containing 20% DMSO to ensure probe solubility.

  • Sample Setup:

    • Aliquot 3.0 mL of Buffer into a quartz cuvette.

    • Add 3

      
      L of Probe Stock (Final concentration: 10 
      
      
      
      M).
    • Record the blank fluorescence spectrum (

      
       nm).
      
  • Titration:

    • Sequentially add Hydrazine standard (0–100

      
      M equivalents).
      
    • Mix by inversion and incubate for 15 minutes at room temperature (25°C).

    • Record emission spectra (400–600 nm) after each addition.

  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) vs. Concentration of 
      
      
      
      .
    • Calculate LOD using the equation:

      
      , where 
      
      
      
      is the standard deviation of the blank and
      
      
      is the slope of the linear region.
Selectivity & Interference Assay

Objective: Validate specificity against competing analytes (e.g.,


, 

,

,

).
  • Prepare separate cuvettes with Probe PMB (10

    
    M) in Buffer.
    
  • Add 100

    
    M of potential interfering species (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    , Cysteine, Glutathione, Urea).
  • Incubate for 20 minutes.

  • Measure fluorescence intensity.[1]

  • Positive Control: Add 10

    
    M Hydrazine to the interference samples to confirm the probe remains active in complex mixtures.
    

Real-World Application: Water Sample Analysis

Context: Detection of hydrazine leaks in industrial wastewater.

Workflow Diagram

Workflow Sample Environmental Water Sample (River/Tap/Industrial) Filter Filtration (0.22 µm Membrane) Sample->Filter Mix Mix with Probe PMB (10 µM in PBS/DMSO) Filter->Mix Incubate Incubate 15-20 min @ 25°C Mix->Incubate Measure Fluorescence Measurement (Ex: 350 nm / Em: 460 nm) Incubate->Measure Quant Quantification (Interpolate from Standard Curve) Measure->Quant

Figure 2: Step-by-step workflow for analyzing environmental water samples.

Protocol:

  • Collection: Collect water samples from the source.

  • Pre-treatment: Filter through a 0.22

    
    m membrane to remove particulates.
    
  • Spiking (Recovery Test): Spike known concentrations of Hydrazine (e.g., 5, 10

    
    M) into the water sample.
    
  • Measurement: Follow the Spectroscopic Titration Protocol (Section 4.2) using the water sample as the solvent base (maintain 20% DMSO for solubility).

  • Validation: Calculate % Recovery:

    
    
    

Synthesis Guide (Reference)

For researchers needing to synthesize the probe de novo.

Reaction:



  • Reagents: Dissolve Salicylaldehyde (1.0 eq) and 4-(Chloromethyl)pyridine hydrochloride (1.1 eq) in dry DMF.

  • Base: Add Anhydrous Potassium Carbonate (

    
    , 2.5 eq).
    
  • Conditions: Stir at 80°C for 6–8 hours under

    
     atmosphere.
    
  • Workup: Pour into ice water. Filter the precipitate or extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane:EtOAc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Fluorescence Signal Incomplete reaction or quenching by solvent.Increase incubation time to 30 min; Ensure pH is near 7.4 (acidic pH protonates pyridine, altering electronics).
Precipitation Probe concentration too high for aqueous buffer.Increase DMSO co-solvent ratio to 30-40% or lower probe concentration to 5

M.
High Background Impurities in probe or oxidation of stock.Recrystallize probe; Prepare fresh stock solutions; Check solvent purity.
Interference from Biothiols High concentrations of Cys/GSH.Biothiols typically require higher concentrations to interfere. If problematic, add N-ethylmaleimide (NEM) as a thiol scavenger (for environmental samples only).

References

  • Mechanisms of Hydrazine Detection

    • Fan, L., et al. (2012). "A highly selective and sensitive fluorescent probe for hydrazine and its application in living cells." Sensors and Actuators B: Chemical.

  • Pyridine-Based Probe Design

    • Xu, W., et al. (2016). "A novel pyridine-based fluorescent probe for hydrazine detection with large Stokes shift and low cytotoxicity." RSC Advances.

  • General Aldehyde-Hydrazine Chemistry

    • Kumbhare, R. M., et al. (2020). "Design and synthesis of fluorescent probes for selective detection of hydrazine." Journal of Fluorescence.

  • Safety & Handling of Hydrazine

    • CDC - NIOSH Pocket Guide to Chemical Hazards. "Hydrazine."[2][3][4][5][6]

(Note: While this compound is a specific structure, the references provided illustrate the validated chemistry of analogous pyridine-benzaldehyde sensor systems used to establish this protocol.)

Sources

protocol for derivatizing amines with 2-(Pyridin-4-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Derivatization of Amines using 2-(Pyridin-4-ylmethoxy)benzaldehyde for ESI-MS Analysis

Abstract & Introduction

The detection of low-abundance amines in complex biological matrices (e.g., plasma, urine, tissue homogenates) is frequently limited by poor ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS). Many aliphatic amines lack the proton affinity required for high-sensitivity detection in positive ion mode (


).

This protocol details the application of This compound (PMBA) as a signal-enhancing derivatization reagent. Unlike standard alkyl aldehydes, PMBA incorporates a pyridine moiety linked via an ether bridge to the benzaldehyde core.

Key Advantages:

  • Signal Enhancement: The pyridine nitrogen possesses a high proton affinity (

    
    ), significantly increasing the ionization efficiency of the resulting secondary amine derivative.
    
  • Selectivity: The reductive amination chemistry specifically targets primary and secondary amines, reducing background noise from other functional groups.

  • Stability: The resulting benzyl-amine linkage is chemically stable, allowing for robust chromatographic separation.

Chemical Basis & Mechanism

The derivatization proceeds via a two-step Reductive Amination reaction.

  • Imine Formation: The aldehyde group of PMBA condenses with the analyte amine to form an imine (Schiff base), releasing a water molecule. This step is acid-catalyzed.

  • Reduction: The unstable imine is reduced in situ by a hydride donor (Sodium Cyanoborohydride) to form a stable secondary or tertiary amine.

Reaction Scheme:

ReactionMechanism Reagent This compound (PMBA) Imine Imine Intermediate (Schiff Base) Reagent->Imine + Amine - H2O (Acid Cat.) Amine Analyte Amine (R-NH2) Amine->Imine Product Derivatized Amine (Stable) Imine->Product + NaBH3CN (Reduction)

Figure 1: Reaction pathway for the derivatization of a primary amine with PMBA.

Materials & Equipment

Reagents
ReagentGradeRole
This compound >97% PurityDerivatization Tag
Methanol (MeOH) LC-MS GradeSolvent
Acetonitrile (ACN) LC-MS GradeSolvent
Acetic Acid (glacial) ACS ReagentCatalyst (pH adjustment)
Sodium Cyanoborohydride (NaBH3CN) Reagent GradeReducing Agent
Ammonium Acetate LC-MS GradeQuenching/Buffer
Equipment
  • Thermomixer or heating block capable of 37°C – 50°C.

  • Centrifuge (10,000 x g).

  • LC-MS/MS system (Triple Quadrupole or Q-TOF recommended).

  • Glass vials (borosilicate) to minimize adsorption.

Experimental Protocol

Safety Note: Sodium cyanoborohydride is toxic and generates HCN gas in strong acids. Perform all steps in a fume hood.

Step 1: Preparation of Stock Solutions
  • PMBA Reagent Stock (50 mM): Dissolve 11.4 mg of this compound (MW ≈ 227.24 Da) in 1.0 mL of Methanol. Note: Sonicate if necessary to ensure complete dissolution.[1]

  • Reducing Agent Stock (200 mM): Dissolve 12.6 mg of NaBH3CN in 1.0 mL of Methanol. Prepare fresh daily.

  • Acid Catalyst (5% v/v): Dilute 50 µL of Glacial Acetic Acid in 950 µL of Methanol.

Step 2: Derivatization Reaction
  • Sample Aliquot: Transfer 50 µL of the amine sample (in water, MeOH, or ACN) into a clean glass vial.

  • Reagent Addition: Add 50 µL of the PMBA Reagent Stock.

  • Catalyst Addition: Add 10 µL of the Acid Catalyst solution. Vortex briefly (5 sec).

    • Critical Check: The pH should be between 4.0 and 5.0 to facilitate imine formation without protonating the amine nucleophile too strongly.

  • Reduction: Add 20 µL of the Reducing Agent Stock (NaBH3CN).

  • Incubation: Seal the vial and incubate at 50°C for 60 minutes in a thermomixer (agitation: 500 rpm).

    • Optimization: For thermally labile amines, incubate at 37°C for 2 hours.

Step 3: Quenching and Workup
  • Quench: Add 100 µL of 100 mM Ammonium Acetate (aq) to consume excess reagent and neutralize the reaction.

  • Clarification: Centrifuge at 12,000 rpm for 5 minutes to remove any potential precipitate.

  • Dilution: Dilute the supernatant 1:5 or 1:10 with Initial Mobile Phase (e.g., 95% Water / 5% ACN + 0.1% Formic Acid) prior to LC-MS injection.

Data Analysis & Validation

Mass Shift Calculation

To identify the derivatized analyte, calculate the expected m/z using the "Added Mass" of the 2-(Pyridin-4-ylmethoxy)benzyl moiety.

  • Formula of Added Group:

    
     (The carbonyl oxygen is lost, 2 hydrogens are added, 1 hydrogen is lost from the amine).
    
  • Net Mass Shift (

    
    ):  +198.09 Da (Monoisotopic).
    
AnalyteNative precursor

Derivatized Precursor

Generic Amine


Example: Dopamine 154.09352.18
Example: Glycine 76.04274.13
Fragmentation Pattern (MS/MS)

The PMBA tag produces characteristic reporter ions useful for Precursor Ion Scanning:

  • m/z 108.05: Pyridinyl-methanol carbocation (

    
    ).
    
  • m/z 94.04: Methyl-pyridine ion (

    
    ).
    

Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis Stock Prepare Stock Solutions (PMBA in MeOH, NaBH3CN) Sample Aliquot 50 µL Sample Mix Add PMBA (50 µL) + Acid (10 µL) + NaBH3CN (20 µL) Sample->Mix Incubate Incubate @ 50°C 60 Minutes Mix->Incubate Quench Quench with NH4OAc Centrifuge Incubate->Quench Inject LC-MS/MS Injection Target: [M + 198.09]+ Quench->Inject

Figure 2: Step-by-step experimental workflow for amine derivatization.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Yield pH too high (>6) or too low (<3).Ensure Acetic Acid is added. Optimal pH for imine formation is 4-5.
Incomplete Reaction Steric hindrance on amine.Increase incubation time to 2 hours or temp to 60°C.
Adducts Observed Boron adducts from reducing agent.Ensure thorough quenching with Ammonium Acetate or use NaBH(OAc)3.
Column Clogging Precipitated reagent.Ensure centrifugation step is performed; dilute sample in mobile phase before injection.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Xu, X., et al. (2011). "Chemical derivatization for the analysis of amine metabolites by LC-MS." Journal of Separation Science. Link

  • You, J., et al. (2015). "Derivatization strategies in LC-MS-based metabolomics." Mass Spectrometry Reviews. Link

  • Sigma-Aldrich. "Reductive Amination Application Note." MilliporeSigma Technical Library. Link

Sources

Application Notes & Protocols for the Analytical Determination of 2-(Pyridin-4-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(Pyridin-4-ylmethoxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously monitored during development and manufacturing to ensure the safety and efficacy of the final drug product. This document provides detailed analytical methods for the quantitative determination of this compound in process samples and as a potential impurity. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust and reliable methodologies based on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The structural features of this compound, comprising a benzaldehyde moiety linked to a pyridine ring via an ether linkage, necessitate careful selection of analytical conditions to achieve optimal separation and detection. The methods described are developed to be specific, accurate, precise, and stability-indicating.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification and Purity Assessment

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. This method is ideal for determining the purity of this compound and quantifying it in the presence of starting materials, intermediates, and degradation products.[1][2]

Principle and Rationale

This method employs a reversed-phase C18 column where the nonpolar stationary phase retains the analyte based on its hydrophobicity. A gradient elution with a mixture of an aqueous buffer and an organic solvent allows for the separation of compounds with a range of polarities. The acidic mobile phase ensures the pyridine moiety is protonated, leading to consistent peak shapes. UV detection is selected based on the chromophoric nature of the benzaldehyde and pyridine rings.[3][4]

Experimental Workflow: RP-HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Weigh and dissolve sample/standard in diluent s_filter Filter through 0.45 µm syringe filter s_prep->s_filter Clarification hplc_inject Inject onto HPLC system s_filter->hplc_inject Analysis hplc_sep Separation on C18 column hplc_inject->hplc_sep Elution hplc_detect UV Detection hplc_sep->hplc_detect data_acq Data Acquisition hplc_detect->data_acq data_proc Peak Integration & Quantification data_acq->data_proc report Generate Report data_proc->report

Caption: Workflow for the RP-HPLC analysis of this compound.

Protocol: RP-HPLC Method

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in the diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the 25 µg/mL standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The theoretical plates for the analyte peak should be ≥ 2000.

  • The tailing factor should be between 0.8 and 1.5.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Level Detection and Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting trace-level impurities and for confirming the identity of the analyte through its mass spectrum.[5] The aldehyde functionality and the overall structure of this compound make it amenable to GC analysis.

Principle and Rationale

The sample is vaporized in the heated injector and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting fragments are detected based on their mass-to-charge ratio. This provides both quantitative data and structural information.[6]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s_prep Dissolve sample in a volatile solvent (e.g., DCM) s_filter Transfer to GC vial s_prep->s_filter gc_inject Inject into GC s_filter->gc_inject Analysis gc_sep Separation on capillary column gc_inject->gc_sep Temperature Program ms_detect Mass Spectrometry Detection gc_sep->ms_detect Ionization data_acq Data Acquisition ms_detect->data_acq data_proc Library Search & Quantification data_acq->data_proc report Generate Report data_proc->report

Caption: Workflow for the GC-MS analysis of this compound.

Protocol: GC-MS Method

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Dichloromethane (DCM), GC grade or equivalent high purity solvent

  • Helium (carrier gas), ultra-high purity

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Data acquisition and processing software with a mass spectral library.

3. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with dichloromethane.

  • Sample Solution: Dissolve a known amount of the sample in dichloromethane to achieve a concentration within the calibration range.

5. Data Analysis:

  • Identification: Compare the retention time and the acquired mass spectrum of the analyte in the sample with that of the reference standard. A library search can also be performed to confirm the identity.

  • Quantification: For quantitative analysis, use the peak area from the total ion chromatogram (TIC) or a specific ion in SIM mode. Construct a calibration curve and determine the concentration in the sample.

Method Validation and Performance Characteristics

Both methods should be validated according to ICH guidelines (Q2(R1)) to ensure they are suitable for their intended purpose.[7] Key validation parameters are summarized below.

Logical Relationship of Validation Parameters

Validation_Parameters cluster_accuracy Accuracy cluster_precision Precision cluster_specificity Specificity cluster_linearity Linearity & Range cluster_sensitivity Sensitivity cluster_robustness Robustness Accuracy Accuracy % Recovery Precision Precision Repeatability Intermediate Precision Reproducibility Precision->Accuracy Specificity Specificity Peak Purity Resolution Specificity->Accuracy Specificity->Precision Linearity Linearity Correlation Coefficient Linearity->Accuracy Range Range Upper & Lower Levels Linearity->Range LOQ LOQ Signal-to-Noise ≈ 10 Linearity->LOQ LOD LOD Signal-to-Noise ≈ 3 LOQ->LOD Robustness Robustness Variations in method parameters Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

Summary of Performance Characteristics
ParameterRP-HPLCGC-MS
Linearity (r²) ≥ 0.999≥ 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.6 µg/mL~0.15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%

Conclusion

The RP-HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control, including purity and assay determination. The GC-MS method offers higher sensitivity and provides structural confirmation, making it ideal for trace impurity analysis and identification. Proper validation of these methods is crucial to ensure data integrity and regulatory compliance.

References

  • RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • PMC. (n.d.). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation.
  • Synsmart. (n.d.). 2-Methoxy-4-(pyridin-2-ylmethoxy)-benzaldehyde (CAS Number: 1151539-21-7).
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde.
  • Acta Pharmaceutica. (2007). Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations.
  • ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
  • ChemicalBook. (n.d.). 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-.
  • ResearchGate. (n.d.). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations.
  • Moldb. (n.d.). 1151539-21-7 | 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | 1151539-21-7.
  • Agilent. (n.d.). GC AND GC/MS.
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • ECHEMI. (n.d.). Buy 2-Methoxy-4-[(Pyridin-2-Yl)Methoxy]Benzaldehyde normal from Wolfa.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | 1151539-21-7.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives.
  • ResearchGate. (n.d.). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Central Asian Journal of Medical and Natural Science. (2023). Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives.
  • International Journal of Applied Pharmaceutics. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing 2-(Pyridin-4-ylmethoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Technical Overview & Mechanistic Insight

The synthesis of 2-(pyridin-4-ylmethoxy)benzaldehyde is a critical step in the preparation of hemoglobin modulators (e.g., Voxelotor analogs). The standard route is a Williamson ether synthesis involving the nucleophilic attack of the phenoxide derived from salicylaldehyde (2-hydroxybenzaldehyde) on the benzylic carbon of 4-(chloromethyl)pyridine (usually supplied as the hydrochloride salt).

The Core Challenge: Competitive Reactivity

While seemingly straightforward, this reaction suffers from three primary yield-killing mechanisms:

  • Self-Quaternization (Polymerization): The free base of 4-(chloromethyl)pyridine is unstable. The pyridine nitrogen of one molecule can attack the benzylic carbon of another, forming an insoluble pyridinium polymer.

  • Cannizzaro Reaction: In the presence of strong bases and moisture, the aldehyde group can undergo disproportionation.

  • Incomplete Deprotonation: The intramolecular hydrogen bond in salicylaldehyde (between the phenolic OH and the carbonyl oxygen) makes the proton harder to remove than in standard phenols, requiring specific base/solvent combinations.

Part 2: The "Golden Standard" Protocol

This optimized protocol minimizes self-polymerization by generating the reactive electrophile in situ in the presence of the nucleophile.

Reagents & Stoichiometry
ComponentRoleEq.Notes
Salicylaldehyde Substrate (Nucleophile)1.0High purity (>98%) required.[1]
4-(Chloromethyl)pyridine HCl Electrophile1.2Use HCl salt for stability.
Potassium Carbonate (K₂CO₃) Base3.0Finely ground, anhydrous.
Potassium Iodide (KI) Catalyst0.1Finkelstein catalyst (optional but recommended).
DMF (N,N-Dimethylformamide) Solvent--Anhydrous; 5–10 mL per gram of substrate.
Step-by-Step Methodology
  • Phenoxide Formation (Critical Step):

    • Charge a dry reaction vessel with Salicylaldehyde (1.0 equiv) and anhydrous DMF .

    • Add K₂CO₃ (3.0 equiv) and KI (0.1 equiv).

    • Technical Insight: Stir at room temperature for 30 minutes . The color will change (often to bright yellow/orange), indicating the disruption of the internal H-bond and formation of the potassium phenoxide.

  • Controlled Addition:

    • Add 4-(chloromethyl)pyridine hydrochloride (1.2 equiv) as a solid in a single portion.

    • Why? Adding the salt directly to the basic phenoxide mixture generates the free base in situ. The high concentration of phenoxide immediately traps the electrophile, outcompeting the slower self-polymerization reaction.

  • Reaction Phase:

    • Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar).

    • Monitor via TLC (Hexane:EtOAc 7:3) or HPLC. Reaction is typically complete in 4–6 hours .

    • Caution: Do not exceed 80°C to prevent aldehyde decomposition.

  • Workup & Isolation:

    • Cool to room temperature.[2] Pour the mixture into ice-cold water (10x reaction volume).

    • Stir vigorously for 20 minutes. The product should precipitate as a solid.

    • If Solid: Filter, wash with water, and dry.[3][4]

    • If Oil: Extract with Ethyl Acetate (3x). Wash organics with 5% LiCl (to remove DMF), then Brine. Dry over Na₂SO₄ and concentrate.

Part 3: Troubleshooting Center (Q&A)

Issue 1: Low Yield (<40%) & Polymer Formation

User Question: "I am getting a low yield and a lot of insoluble dark tar in the flask. What is happening?"

Senior Scientist Diagnosis: This is the classic signature of 4-(chloromethyl)pyridine polymerization . It happens when the electrophile is neutralized before it encounters the phenoxide.

Corrective Action:

  • Do NOT premix the 4-(chloromethyl)pyridine HCl with base in the absence of salicylaldehyde.

  • Ensure Excess Base: You need at least 2 equivalents of base just to neutralize the HCl salt and deprotonate the phenol. We recommend 3.0 equivalents to ensure rapid kinetics.

  • Switch Mode of Addition: If you are dissolving the pyridine-chloride in DMF and dripping it in, stop. Add it as a solid directly to the pre-formed phenoxide solution.

Issue 2: Incomplete Conversion

User Question: "After 12 hours, I still see significant starting salicylaldehyde on TLC. Should I add more base?"

Senior Scientist Diagnosis: Salicylaldehyde is less reactive due to the ortho-carbonyl group stabilizing the phenol. Potassium carbonate in DMF might be too slow if the particle size is large or the DMF is wet.

Corrective Action:

  • Catalysis: Add 10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI). This converts the chloro-pyridine to the more reactive iodo-pyridine in situ (Finkelstein reaction).

  • Temperature: Increase temperature to 65–70°C .

  • Grinding: Ensure your K₂CO₃ is finely powdered (mesh 325) to maximize surface area.

Issue 3: Emulsions During Extraction

User Question: "The workup resulted in a thick emulsion that won't separate. The aqueous layer is basic."

Senior Scientist Diagnosis: The product has a basic pyridine nitrogen and a lipophilic aldehyde, making it act like a surfactant at certain pH levels.

Corrective Action:

  • Salting Out: Saturate the aqueous layer with solid NaCl.

  • pH Adjustment: The aqueous layer is likely very basic (pH > 11) from excess K₂CO₃. Carefully adjust the pH to ~8.0 using dilute HCl (dropwise). Warning: Do not go below pH 7, or you will protonate the pyridine ring and drag the product into the water layer.

  • Solvent Switch: Use Dichloromethane (DCM) instead of Ethyl Acetate for extraction; it often breaks emulsions better in DMF systems.

Part 4: Visualization & Logic

Reaction Mechanism & Pathway

The following diagram illustrates the critical competition between the desired pathway and the polymerization side-reaction.

G Sal Salicylaldehyde (Substrate) Phenoxide Potassium Phenoxide (Activated Nucleophile) Sal->Phenoxide Deprotonation (Fast) Base K2CO3 (Base) Base->Phenoxide PyCl_Free 4-(Chloromethyl)pyridine (Free Base - Unstable) Base->PyCl_Free Product This compound (Target Product) Phenoxide->Product SN2 Attack (Major Pathway) PyCl_Salt 4-(Chloromethyl)pyridine HCl (Stable Precursor) PyCl_Salt->PyCl_Free In-situ Neutralization PyCl_Free->Product Electrophile Polymer Pyridinium Polymer (Tar/Byproduct) PyCl_Free->Polymer Self-Reaction (If Nucleophile Absent)

Caption: Mechanistic pathway highlighting the necessity of having the phenoxide ready to trap the unstable free base electrophile immediately upon generation.

Experimental Workflow

Workflow Start Start: Dry DMF + Salicylaldehyde Step1 Add K2CO3 + KI Stir 30 min @ RT Start->Step1 Decision Color Change? (Yellow/Orange) Step1->Decision Decision->Step1 No (Stir longer) Step2 Add Pyridine-Cl (HCl salt) Solid Addition Decision->Step2 Yes Step3 Heat to 60°C 4-6 Hours Step2->Step3 Check TLC Check (SM Consumed?) Step3->Check Check->Step3 No (+ Time/Heat) Quench Pour into Ice Water Stir 20 min Check->Quench Yes Isolate Filter Solid or Extract (DCM) Quench->Isolate

Caption: Optimized workflow ensuring phenoxide formation precedes electrophile introduction.

Part 5: Advanced FAQs

Q: Can I use Sodium Hydride (NaH) instead of K₂CO₃ to speed this up? A: While NaH is a stronger base and will deprotonate salicylaldehyde instantly, it is often "overkill" and can lead to lower purity. NaH requires strictly anhydrous conditions and can cause reduction side reactions or more aggressive polymerization of the pyridine reagent. K₂CO₃ is milder and sufficient for phenolic O-alkylation.

Q: Is this reaction scalable to 100g? A: Yes, but exotherm control becomes critical during the addition of the pyridine salt.

  • Modification: On a large scale, do not add the solid salt all at once. Use a screw feeder or add in portions over 30 minutes to control the neutralization exotherm.

  • Solvent: Consider switching from DMF to Acetonitrile (MeCN) for easier solvent removal, though reflux temperature (82°C) will be required, and reaction times may double.

Q: Why do you recommend KI (Potassium Iodide)? A: This utilizes the Finkelstein principle . The chloride on the pyridine ring is a decent leaving group, but iodide is better. KI reacts with the chloromethyl pyridine to form iodomethyl pyridine in situ, which reacts much faster with the phenoxide. This allows the reaction to proceed at lower temperatures (60°C vs 80°C), reducing thermal decomposition.

References

  • Metcalf, B., et al. (2017).[5][6] Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin.[5][6] ACS Medicinal Chemistry Letters, 8(3), 321–326.[5][6][7] [Link]

  • Li, Z., et al. (2017).[5][6] Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.[6] World Intellectual Property Organization, WO 2017/197083.[6]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting. [Link]

Sources

Technical Support Center: 2-(Pyridin-4-ylmethoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 2-(Pyridin-4-ylmethoxy)benzaldehyde , a critical intermediate in medicinal chemistry (e.g., for Voxelotor analogs and kinase inhibitors).[1] It focuses on the Williamson Ether Synthesis between salicylaldehyde and 4-(chloromethyl)pyridine hydrochloride.

Executive Summary & Reaction Logic

This synthesis relies on the nucleophilic substitution (


) of the phenoxide ion (derived from salicylaldehyde) onto the benzylic carbon of 4-(chloromethyl)pyridine. While conceptually simple, the presence of a basic pyridine nitrogen in the electrophile introduces a "suicide" side reaction (self-quaternization) that frequently results in low yields or tar formation.
Core Reaction Scheme

The target transformation is an O-alkylation.[1][2] However, the reagents possess ambident reactivity profiles that must be controlled kinetically.[3]

ReactionScheme Sal Salicylaldehyde (Nucleophile) Product 2-(Pyridin-4-ylmethoxy) benzaldehyde Sal->Product O-Alkylation (Main) Picolyl 4-(Chloromethyl)pyridine HCl (Electrophile) Picolyl->Product Polymer Poly(4-vinylpyridine) quaternary salts (Black Tar) Picolyl->Polymer Self-Quaternization (Major Side Rxn) Base Base (K2CO3/NaH) Base->Sal Deprotonation N_Alk N-Alkylated Product (Bis-cationic impurity) Product->N_Alk Over-Alkylation

Figure 1: Reaction pathways showing the competition between productive O-alkylation and destructive self-quaternization.[1]

Troubleshooting Guide (Q&A)

Scenario A: "My reaction mixture turned into a black, gummy solid."

Diagnosis: Self-Quaternization (Polymerization) of the Electrophile. Mechanism: 4-(Chloromethyl)pyridine is unstable as a free base.[1] Once neutralized by your base, the pyridine nitrogen of one molecule attacks the chloromethyl group of another, forming a pyridinium polymer.[3] This happens if the electrophile is generated before the phenoxide is ready or if the concentration is too high.[3]

Corrective Protocol:

  • Do NOT neutralize 4-(chloromethyl)pyridine HCl separately.[1]

  • Order of Addition: Add the Base (e.g., K

    
    CO
    
    
    
    ) to the Salicylaldehyde first in the solvent (DMF) and stir for 30 mins to generate the phenoxide.
  • Slow Addition: Add the solid 4-(chloromethyl)pyridine HCl salt directly to the phenoxide mixture. The base will neutralize it in situ, and the highly reactive phenoxide will trap the free base immediately, preventing it from reacting with itself.[3]

Scenario B: "I see a large impurity peak at M+92 (or dimer mass) in LCMS."

Diagnosis: N-Alkylation of the Product (Over-Alkylation). Mechanism: The product contains a pyridine ring. If you use a large excess of alkyl halide (>1.5 eq), the newly formed product acts as a nucleophile, attacking the remaining alkyl halide to form a bis-pyridinium quaternary salt.

Corrective Protocol:

  • Stoichiometry Control: Use a strict 1:1 to 1.1:1 ratio of Alkyl Halide to Salicylaldehyde.

  • Monitoring: Stop the reaction once the starting material (Salicylaldehyde) is <5%. Do not "cook" the reaction overnight if conversion is complete.

Scenario C: "The product contains a +16 mass impurity."

Diagnosis: Oxidation to Benzoic Acid. Mechanism: Benzaldehydes are prone to air oxidation, forming 2-(pyridin-4-ylmethoxy)benzoic acid.[1] This is accelerated by basic conditions and heat.

Corrective Protocol:

  • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.

  • Degassing: Sparge the solvent (DMF/MeCN) with inert gas for 15 minutes before use.

Scenario D: "Low yield when using Acetone as solvent."

Diagnosis: Aldol Condensation. Mechanism: Acetone is an enolizable ketone.[1] In the presence of base (K


CO

), it can undergo Aldol condensation with the aldehyde moiety of your starting material or product.[3]

Corrective Protocol:

  • Solvent Switch: Switch to DMF (N,N-Dimethylformamide) or Acetonitrile .[1] These are non-enolizable (under these conditions) and polar enough to dissolve the inorganic base.

Optimized Experimental Protocol

Standardized for 10 mmol scale.

Materials
  • Reagent A: Salicylaldehyde (1.22 g, 10 mmol)

  • Reagent B: 4-(Chloromethyl)pyridine hydrochloride (1.80 g, 11 mmol, 1.1 eq)[1]

  • Base: Potassium Carbonate (anhydrous, 3.45 g, 25 mmol, 2.5 eq)[3]

  • Solvent: DMF (anhydrous, 20 mL)

  • Catalyst: Potassium Iodide (0.16 g, 1 mmol, 10 mol%) - Optional, accelerates reaction via Finkelstein exchange.[1]

Step-by-Step Procedure
  • Phenoxide Generation:

    • To a dry 100 mL Round Bottom Flask equipped with a magnetic stir bar, add Salicylaldehyde and DMF .

    • Add Potassium Carbonate (and KI if using).

    • Purge with Nitrogen.[1] Stir at Room Temperature for 30 minutes . Why? To ensure the phenol is fully deprotonated and the solution is saturated with phenoxide anions.

  • Electrophile Addition:

    • Add 4-(Chloromethyl)pyridine HCl as a solid in one portion (or small portions over 5 mins).

    • Note: The mixture will bubble slightly as HCl is neutralized.

  • Reaction:

    • Heat the mixture to 60–70 °C .

    • Monitor by TLC (30% EtOAc/Hexane) or LCMS after 2 hours.[1]

    • Target: Disappearance of Salicylaldehyde.

  • Work-up (Critical for Purity):

    • Cool to room temperature.[1]

    • Pour the mixture into Ice Water (100 mL) . The product should precipitate as a solid.

    • If solid forms: Filter, wash with water (to remove pyridine salts), and hexanes.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL).[1] Wash organics with Water (2x) and Brine (1x). Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • Recrystallization from Ethanol/Water or Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).[1]

Analytical Data & Specifications

ParameterSpecificationNote
Appearance White to pale yellow solidDark color indicates polymerization impurities.[1]
Molecular Weight 227.26 g/mol
MS (ESI+) [M+H]+ = 228.1Major peak.
1H NMR (DMSO-d6) δ 5.35 (s, 2H, O-CH2)Characteristic benzylic singlet.[1]
1H NMR (CHO) δ 10.4 (s, 1H)Aldehyde proton.
Impurity Limit < 0.5% Benzoic AcidM+16 peak (mass 243).

References

  • Williamson Ether Synthesis Mechanism

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[4][5] Available at: [Link]

  • Reactivity of Picolyl Chlorides

    • J. Org.[1][6] Chem. (1993).[7] "N-Alkylation vs O-Alkylation of 2,3'-Anhydrothymidine." (Discusses competition in heterocyclic alkylations). Available at: [Link]

  • Synthesis of Pyridine Ethers
  • General Phenolic Alkylation Protocols

    • Chemistry Steps. "Williamson Ether Synthesis."[1][4] Available at: [Link]

Sources

Technical Support Center: Stability of 2-(Pyridin-4-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(Pyridin-4-ylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with this compound in solution. We will explore the chemical vulnerabilities of this molecule and provide actionable troubleshooting advice and protocols to ensure the integrity of your experiments.

Understanding the Core Stability Concerns

This compound is a valuable bifunctional building block, featuring both an aldehyde and a pyridinyl ether. However, these same functional groups are the source of its primary stability issues in solution. Understanding the underlying chemical principles is the first step toward mitigating degradation.

The molecule's structure contains three key regions susceptible to degradation:

  • The Aldehyde Group: Aldehydes are well-known for their susceptibility to oxidation, readily converting to the corresponding carboxylic acid.[1][2] This process can be initiated by atmospheric oxygen and is often accelerated by factors like light, heat, and the presence of metal ions.[3][4]

  • The Ether Linkage: The benzyl ether bond (Ar-CH₂-O-Ar) can be cleaved under acidic conditions.[5][6] The protonation of the ether oxygen makes it a good leaving group, facilitating nucleophilic attack and breaking the molecule into 2-hydroxybenzaldehyde and a 4-(halomethyl)pyridine or related species, depending on the nucleophile present.

  • The Pyridine Ring: While generally stable, the nitrogen atom in the pyridine ring is basic (pKa of the pyridinium ion is ~5.2) and will be protonated in acidic media.[7] This can alter the electronic properties of the entire molecule. Furthermore, pyridine and its derivatives can be susceptible to photodegradation.[8]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

FAQ 1: My solution of this compound has developed a yellow or brown tint. What is happening and is it still usable?

Short Answer: A color change is a strong indicator of degradation, most likely due to oxidation of the aldehyde or the formation of polymeric byproducts. The usability of the solution depends on the tolerance of your experiment to impurities.

Detailed Explanation: The appearance of a yellow or brown color suggests the formation of new, chromophoric species. The most common cause is the oxidation of the benzaldehyde group to 2-(pyridin-4-ylmethoxy)benzoic acid. While this initial oxidation product is typically colorless, subsequent reactions or the formation of complex polymeric materials can lead to discoloration.[4]

Recommendations:

  • Verify Purity: Before use, analyze a small aliquot of the discolored solution by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to quantify the remaining starting material and identify the extent of impurity formation.

  • Consider Purification: If significant degradation has occurred, consider purifying the material by column chromatography or recrystallization before use.

  • Prevention: To prevent this, always handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use freshly degassed solvents.

FAQ 2: My HPLC/LC-MS analysis shows a new peak with a mass increase of 16 Da. What is this impurity?

Short Answer: This is the classic signature of aldehyde oxidation. The mass increase of 16 atomic mass units corresponds to the addition of an oxygen atom, converting the aldehyde (-CHO) to a carboxylic acid (-COOH).

Detailed Explanation: Aldehydes are readily oxidized, even by mild oxidizing agents like atmospheric oxygen.[1][2] The reaction involves the conversion of the aldehyde functional group into a carboxylic acid. This is one of the most common degradation pathways for this molecule.

Caption: Oxidation of the aldehyde to a carboxylic acid.

Recommendations:

  • Inert Atmosphere: Prepare solutions in a glovebox or under a stream of inert gas.

  • Degassed Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

  • Antioxidants: For long-term storage or demanding applications, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT), if compatible with your downstream process.[4]

  • Storage: Store stock solutions in amber vials at low temperatures (4°C or below) to minimize both thermal and photo-oxidation.[9]

FAQ 3: My reaction in an acidic solvent (e.g., TFA, HCl in dioxane) is giving low yields and multiple byproducts. Is my starting material unstable?

Short Answer: Yes, this is highly likely. The ether linkage in your molecule is susceptible to cleavage under strong acidic conditions.

Detailed Explanation: Ethers are generally stable but can be cleaved by strong acids like HI, HBr, or even under heated acidic conditions.[5][6][10] The reaction mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack (Sₙ1 or Sₙ2 mechanism) on one of the adjacent carbon atoms.[6][11] This will break your molecule into two primary fragments.

Caption: Acid-catalyzed cleavage of the ether linkage.

Recommendations:

  • pH Control: If possible, buffer your reaction to a less acidic pH.

  • Solvent Choice: Opt for aprotic solvents (e.g., THF, DCM, Acetonitrile) that do not actively participate in proton transfer.

  • Temperature Control: If acidic conditions are unavoidable, run the reaction at the lowest possible temperature to minimize the rate of the cleavage side reaction.

  • Protecting Groups: In multi-step syntheses, consider if another protecting group strategy that avoids this acid-labile ether linkage is feasible.

FAQ 4: How can I set up a simple experiment to test the stability of this compound in my specific reaction conditions?

Short Answer: Run a control experiment where you expose the compound to your reaction conditions (solvent, temperature, pH) without the other reagents and monitor its concentration over time using HPLC.

Detailed Protocol: Stability Assessment via HPLC

This protocol allows you to quantify the degradation of the compound under your specific experimental conditions.

1. Materials and Equipment:

  • This compound
  • Proposed solvent(s) and reagents (e.g., acid, base)
  • HPLC system with a UV detector
  • C18 HPLC column
  • Mobile phase (e.g., Acetonitrile and Water with 0.1% TFA or formic acid)
  • Class A volumetric flasks and pipettes

2. Procedure:

  • Stock Solution Preparation: Prepare an accurate stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Test Solution Preparation: In a separate vial, mimic your exact reaction conditions. Add the solvent, any acids or bases, and then spike with a known amount of the stock solution to achieve your target reaction concentration.
  • Time Zero (T=0) Sample: Immediately after preparing the test solution, withdraw an aliquot, dilute it if necessary, and inject it into the HPLC. This will be your baseline measurement.
  • Incubation: Keep the test solution under the intended reaction conditions (e.g., in a heated oil bath, under a UV lamp, or simply on the benchtop exposed to air).
  • Time-Point Sampling: At regular intervals (e.g., 1h, 4h, 8h, 24h), withdraw another aliquot, quench any reaction if necessary (e.g., by neutralizing the acid/base), dilute, and inject into the HPLC.
  • Data Analysis: For each time point, record the peak area of the this compound. Plot the peak area (or percentage remaining relative to T=0) versus time. The appearance of new peaks should also be noted as these are potential degradation products.[12]

3. HPLC Method Example:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Gradient of A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 10 µL

Summary of Degradation Pathways and Prevention

The following tables provide a quick reference for the primary stability concerns and recommended handling procedures.

Table 1: Summary of Potential Degradation Pathways
Degradation TypeKey FactorsMajor Degradation Product(s)Analytical Signature (LC-MS)
Oxidation Air (O₂), Light, Heat, Metal Ions2-(Pyridin-4-ylmethoxy)benzoic acidM+16 peak, corresponding to C₁₄H₁₃NO₄
Acid Hydrolysis Strong Acids (pH < 4), Heat2-Hydroxybenzaldehyde & Pyridine-4-methanol derivativesAppearance of lower molecular weight fragments
Photodegradation UV Light ExposureComplex mixture of byproductsMultiple new peaks in chromatogram
Table 2: Recommended Storage and Handling Conditions for Solutions
ParameterRecommended ConditionRationale
Solvent Aprotic, neutral, degassed solvents (e.g., Acetonitrile, THF, Dioxane).Minimizes acid/base-catalyzed degradation and oxidation.
Temperature Store solutions at ≤ 4°C.[9]Reduces the rate of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation of the sensitive aldehyde group.[1]
Light Protect from light using amber vials or by wrapping vials in foil.Prevents light-induced photodegradation.[4][13]
pH Maintain solutions at a neutral pH (6-8) whenever possible.Avoids both acid-catalyzed ether cleavage and base-catalyzed side reactions.
Troubleshooting Workflow

Use this flowchart to diagnose potential stability issues in your experiment.

G start Stability Issue Observed (e.g., color change, new peaks) q1 Is the solution acidic (pH < 5)? start->q1 a1_yes High risk of Acid-Catalyzed Ether Cleavage q1->a1_yes Yes q2 Is the solution exposed to air/oxygen? q1->q2 No end Review handling procedures: Use inert atmosphere, protect from light, and control pH/temperature. a1_yes->end a1_no Ether cleavage is less likely a2_yes High risk of Aldehyde Oxidation q2->a2_yes Yes q3 Is the solution exposed to light? q2->q3 No a2_yes->end a2_no Oxidation is less likely a3_yes Risk of Photodegradation q3->a3_yes Yes q3->end No a3_yes->end

Caption: A workflow for troubleshooting stability issues.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Clark, J. (n.d.). oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Kua, J., & Houk, K. N. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. Retrieved from [Link]

  • Quora. (2022, July 12). Why is benzaldehyde less reactive than aliphatic aldehyde?. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • Britannica. (n.d.). Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Synsmart. (n.d.). 2-Methoxy-4-(pyridin-2-ylmethoxy)-benzaldehyde (CAS Number: 1151539-21-7). Retrieved from [Link]

  • Al-Fayez, M., & Tose, L. V. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Retrieved from [Link]

  • Brian, P. M., & Musau, P. (2025). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde (C14H13NO3). Retrieved from [Link]

  • Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

  • OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles. Retrieved from [Link]

  • MDPI. (n.d.). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Retrieved from [Link]

Sources

troubleshooting 2-(Pyridin-4-ylmethoxy)benzaldehyde NMR spectrum impurities

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting 2-(Pyridin-4-ylmethoxy)benzaldehyde NMR Impurities

Overview

This technical support hub is designed for researchers encountering anomalies in the proton NMR (


H NMR) spectrum of This compound . This intermediate, typically synthesized via Williamson etherification of salicylaldehyde and a 4-(halomethyl)pyridine derivative, presents a unique set of purification challenges due to the competing nucleophilicity of the pyridine nitrogen and the phenoxide oxygen.

This guide prioritizes diagnostic triage (identifying the peak) followed by remediation protocols (removing the impurity).

Module 1: Diagnostic Triage

Identify the specific contaminants in your spectrum based on chemical shift (


) signatures.

The table below contrasts the desired product against common reaction byproducts.

ComponentKey Diagnostic Signal (ppm,

)
MultiplicityStructural Origin
Target Product 10.45 - 10.55 Singlet (

)
Aldehyde (

), deshielded by ortho-ether.
5.20 - 5.25 Singlet (

)
Benzylic Ether (

).
Impurity A: Salicylaldehyde 10.95 - 11.05 Singlet (

)
Phenolic Proton (

). Definitive marker.
9.85 - 9.95 Singlet (

)
Aldehyde (

). Upfield relative to product.
Impurity B: 4-(Chloromethyl)pyridine 4.40 - 4.60 Singlet (

)
Alkyl Halide (

).
Impurity C: Pyridinium Salts > 8.80 Doublet (

)
Pyridine

-protons. Significant downfield shift due to quaternization (N-alkylation).
Impurity D: DMF (Solvent) 8.02 Singlet (

)
Formyl proton (

).
2.96 / 2.88 Singlets (

)
Methyl groups (distinct due to restricted rotation).
Visual Logic: The Impurity Identification Flow

Use the following decision tree to categorize your spectrum's "ghost peaks."

ImpurityLogic Start Analyze 1H NMR Spectrum (CDCl3) CheckAldehyde Check Aldehyde Region (9.5 - 11.0 ppm) Start->CheckAldehyde CheckAliphatic Check Aliphatic Region (2.5 - 5.5 ppm) Start->CheckAliphatic IsOH Peak at ~11.0 ppm? CheckAldehyde->IsOH IsCH2 Peak at ~4.5 ppm? CheckAliphatic->IsCH2 IsDMF Singlets at 2.9/8.0 ppm? CheckAliphatic->IsDMF IsSplitAldehyde Two singlets at ~9.9 & ~10.5 ppm? IsOH->IsSplitAldehyde No ImpSalicyl Impurity: Unreacted Salicylaldehyde (Phenol present) IsOH->ImpSalicyl Yes IsSplitAldehyde->ImpSalicyl Yes ImpHalide Impurity: 4-(Chloromethyl)pyridine (Starting Material) IsCH2->ImpHalide Yes ImpDMF Impurity: Residual DMF (Incomplete Wash) IsDMF->ImpDMF Yes

Figure 1: Diagnostic logic flow for identifying common impurities in this compound synthesis.

Module 2: Troubleshooting & Remediation

Issue 1: The "Split Aldehyde" (Unreacted Salicylaldehyde)

Symptom: You observe the product aldehyde peak at 10.5 ppm, but a smaller secondary singlet appears at ~9.9 ppm, often accompanied by a broad singlet at 11.0 ppm. Cause: Incomplete conversion of salicylaldehyde. The Fix: Do NOT use Sodium Bisulfite. Why? Bisulfite forms adducts with all aldehydes. Since your product is an aldehyde, bisulfite will trap your product in the aqueous layer, leading to massive yield loss.

Correct Protocol: The Phenoxide Wash Because salicylaldehyde contains a phenol (pKa ~8-10) and your product is a neutral ether, you can separate them using mild base.

  • Dissolve: Take up the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash: Extract the organic layer 2x with 1M NaOH (cold).

    • Mechanism:[1][2] NaOH deprotonates the phenol of salicylaldehyde, forming sodium salicylaldehyde (water-soluble). The product remains in the organic layer.

  • Rinse: Wash the organic layer 1x with Brine (saturated NaCl).

  • Dry: Dry over

    
    , filter, and concentrate.
    
Issue 2: The "N-Alkylation" Ghost

Symptom: New aromatic signals appear, but they are shifted significantly downfield (8.8 - 9.0 ppm), and the integration doesn't match the product. Cause: Pyridine Self-Quaternization. In the presence of 4-(chloromethyl)pyridine, the nitrogen atom of the pyridine ring is nucleophilic. It can attack the alkyl halide, forming a pyridinium salt (zwitterionic impurity). This is common if the reaction is run at high heat or with insufficient base.

The Fix: These salts are highly polar.

  • Precipitation: Dissolve the crude oil in a minimal amount of DCM. Slowly add Diethyl Ether or Hexanes. The charged pyridinium salts typically precipitate out as a gum or solid.

  • Filtration: Filter off the solid.[3] The filtrate contains your neutral product.

  • Aqueous Wash: If precipitation fails, a simple water wash often removes these salts due to their high water solubility compared to the neutral ether product.

Module 3: Experimental Workflow Visualization

The following diagram outlines the optimized workup to avoid common impurity traps.

WorkupProtocol Crude Crude Reaction Mixture (Product + Salicylaldehyde + Salts) Solvent Dissolve in EtOAc Crude->Solvent BaseWash Wash with 1M NaOH (Cold) Solvent->BaseWash AqLayer Aqueous Layer (Contains Salicylaldehyde Phenoxide) BaseWash->AqLayer Extracts Phenols OrgLayer Organic Layer (Product + Neutral Impurities) BaseWash->OrgLayer Retains Product WaterWash Water/Brine Wash (Removes Pyridinium Salts/DMF) OrgLayer->WaterWash Dry Dry (Na2SO4) & Concentrate WaterWash->Dry Final Pure this compound Dry->Final

Figure 2: Optimized extraction protocol highlighting the selective removal of phenolic impurities via basic wash.

FAQ: Frequently Asked Questions

Q: I see a large singlet at 8.02 ppm and 2.96 ppm. Is my product decomposing? A: No. This is Dimethylformamide (DMF) .[3] DMF is a common solvent for this reaction but is difficult to remove via rotary evaporation due to its high boiling point (153°C).

  • Fix: Dissolve your product in EtOAc and wash vigorously with water (3x). DMF is miscible with water and will partition out of the organic phase. Do not try to "rotovap" it off at high heat, as this may degrade the aldehyde.

Q: Can I use column chromatography to purify this? A: Yes, but be careful with silica gel. Pyridine derivatives can "streak" on acidic silica gel due to the basic nitrogen interacting with silanol groups.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in your eluent system to neutralize the acidic sites. This ensures sharp bands and better separation.

Q: Why does my aldehyde peak integration look low compared to the aromatic ring? A: Check your relaxation delay (


).
Aldehyde protons often have longer 

relaxation times than bulk aromatic protons. If your NMR pulse sequence recycles too quickly (e.g.,

sec), the aldehyde signal may be saturated, leading to artificially low integration. Increase

to 5-10 seconds for quantitative integration.

References

  • Fulmer, G. R., et al. (2010).[2][4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. (Reference for Phenol vs. Pyridine acidity).

Sources

how to prevent decomposition of 2-(Pyridin-4-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Pyridin-4-ylmethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable compound. By understanding its stability and reactivity, you can ensure the integrity of your experiments and the reliability of your results.

I. Understanding the Molecule: Key Stability Concerns

This compound is a bifunctional molecule featuring both a benzaldehyde group and a pyridyl ether moiety. Each of these functional groups presents unique stability challenges that must be addressed to prevent degradation.

The primary pathway for the decomposition of the benzaldehyde group is autoxidation . In the presence of atmospheric oxygen, benzaldehyde can undergo a free-radical chain reaction to form the corresponding benzoic acid.[1][2][3][4] This process is often initiated by light, heat, or trace metal impurities.

The pyridyl ether linkage, while generally more stable, can be susceptible to hydrolysis under strong acidic or basic conditions, although this is a less common decomposition route under typical laboratory conditions. The pyridine ring itself is generally stable but can be reactive in the presence of strong oxidizing agents.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during your experiments involving this compound.

Issue 1: Gradual Disappearance of Starting Material and Appearance of a New, More Polar Spot on TLC
  • Question: I'm running a reaction, and my starting material, this compound, seems to be converting to a new, more polar compound on my TLC plate, even in the control flask without my reagent. What is happening?

  • Answer: This is a classic sign of autoxidation. The aldehyde is likely oxidizing to the corresponding carboxylic acid, 2-(pyridin-4-ylmethoxy)benzoic acid. Carboxylic acids are significantly more polar than aldehydes, which explains the new, lower Rf spot on your TLC plate. This reaction is accelerated by exposure to air.[1][2][3][4]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[5][6][7] Use glassware that has been oven-dried to remove adsorbed moisture.[8]

    • Solvent Purity: Use anhydrous solvents. Trace amounts of water and peroxides in solvents can initiate or accelerate oxidation.

    • Antioxidants: For long-term storage or prolonged reactions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).[9] However, be mindful that this will need to be removed during purification.

Issue 2: Inconsistent Reaction Yields and Presence of Unknown Impurities
  • Question: I'm using this compound from a bottle that has been on the shelf for a while. My reaction yields are inconsistent, and I'm seeing several unknown peaks in my LC-MS analysis. Could the starting material be the problem?

  • Answer: Yes, it is highly probable that your starting material has partially decomposed. Aldehydes are known to be sensitive to long-term storage, especially if not stored under optimal conditions.[10][11] Over time, in addition to oxidation, aldehydes can undergo polymerization, forming trimers or other oligomers. These impurities can interfere with your reaction.

  • Troubleshooting Steps:

    • Purity Check: Before use, always check the purity of your this compound by an appropriate analytical method (e.g., NMR, LC-MS, or GC-MS).

    • Purification: If impurities are detected, consider purifying the aldehyde before use. Column chromatography or recrystallization may be effective.

    • Proper Storage: Always store the compound under the recommended conditions (see Section III).

Issue 3: Solid Material Has Changed in Appearance or Consistency
  • Question: The this compound in my bottle, which was initially a crystalline solid, now appears somewhat clumpy or has a slightly different color. Is it still usable?

  • Answer: A change in the physical appearance of the solid can be an indicator of decomposition. The formation of benzoic acid derivatives can alter the crystal structure, and polymerization can lead to a change in consistency.[9]

  • Troubleshooting Steps:

    • Analytical Verification: Do not use the material without first verifying its purity through analytical techniques.

    • Discard if Necessary: If significant degradation is confirmed, it is best to discard the material and use a fresh batch to ensure the reliability of your experimental results.

III. Frequently Asked Questions (FAQs)

  • What are the optimal storage conditions for this compound?

    • To minimize decomposition, the compound should be stored in a cool, dark, and dry place.[12][13] For long-term storage, refrigeration (2-8 °C) is recommended. It is crucial to store it under an inert atmosphere (nitrogen or argon) to prevent oxidation.[13] Using a container with a tight-fitting seal, such as a Sure/Seal™ bottle, is highly advantageous.[5][8]

  • How can I visually identify decomposition?

    • While subtle decomposition may not be visually apparent, significant oxidation can lead to the formation of crystalline benzoic acid derivatives, which might change the appearance of the solid. Polymerization can cause the material to become thicker or more gummy.[9] However, analytical methods are the most reliable way to confirm purity.

  • Is it necessary to use an inert atmosphere for every reaction?

    • For reactions that are sensitive to impurities or require precise stoichiometry, using an inert atmosphere is strongly recommended.[7] If the reaction is fast and the conditions are mild, you might be able to proceed without an inert atmosphere, but be aware of the risk of side product formation due to oxidation.

  • Can I use a solvent that is not anhydrous?

    • Using non-anhydrous solvents increases the risk of side reactions and can affect the stability of the aldehyde. It is always best practice to use dry solvents, especially in reactions involving sensitive reagents.[6]

IV. Experimental Protocols and Data

Recommended Storage and Handling Protocol

This protocol outlines the best practices for storing and handling this compound to maintain its purity.

Materials:

  • This compound in a Sure/Seal™ bottle or similar airtight container.[8]

  • Nitrogen or argon gas source.

  • Dry syringes and needles.[5]

  • Oven-dried glassware.[8]

Procedure:

  • Storage: Store the container in a refrigerator at 2-8 °C, away from light.

  • Dispensing: a. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. b. Use a syringe to pierce the septum of the Sure/Seal™ bottle. c. Introduce a positive pressure of nitrogen or argon into the bottle. d. Withdraw the desired amount of the compound (if it's a liquid at room temperature or dissolved in a solvent) or quickly weigh out the solid in a glove box or under a stream of inert gas.

  • Resealing: After dispensing, ensure the container is properly sealed. If using a Sure/Seal™ bottle, the septum will self-seal. For other containers, flush the headspace with inert gas before tightly closing.

Data Summary: Storage Condition Recommendations
ParameterRecommendationRationale
Temperature 2-8 °CSlows down the rate of decomposition reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aldehyde to a carboxylic acid.[13]
Light Store in the dark (amber vial)Light can initiate free-radical oxidation.[10][11]
Moisture Keep dry (desiccator or dry box)Prevents potential hydrolysis and other moisture-related side reactions.
Visualizing the Decomposition Pathway

The primary decomposition pathway for this compound is autoxidation. The following diagram illustrates this free-radical chain reaction.

DecompositionPathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Light, Heat, Metal) Aldehyde This compound Initiator->Aldehyde H abstraction Aldehyde_Radical Acyl Radical Aldehyde->Aldehyde_Radical O2 O₂ Peroxy_Radical Acyl Peroxy Radical O2->Peroxy_Radical Addition Another_Aldehyde Another Aldehyde Molecule Peroxy_Radical->Another_Aldehyde H abstraction Peroxy_Acid Peroxybenzoic Acid Derivative Another_Aldehyde->Peroxy_Acid New_Aldehyde_Radical Acyl Radical Another_Aldehyde->New_Aldehyde_Radical Final_Aldehyde This compound Peroxy_Acid->Final_Aldehyde Oxidation New_Aldehyde_Radical->O2 Chain Reaction Carboxylic_Acid 2-(Pyridin-4-ylmethoxy)benzoic Acid (Final Product) Final_Aldehyde->Carboxylic_Acid

Caption: Autoxidation pathway of this compound.

V. References

  • Filo. (2025, May 25). what is auto oxidation give mechanism of oxidation of benzaldehyde.

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.

  • Ossila. Air Free Techniques | Handling Air-Sensitive Materials.

  • Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde.

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.

  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.

  • Cardiff University. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.

  • Benchchem. Best practices for handling and storing volatile aldehyde standards.

  • ResearchGate. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.

  • UFDC Image Array 2. (2009, March 10). AUTOXIDATION OF BENZALDEHYDE.

  • Pell Wall Blog. (2013, February 7). Aldehydes: identification and storage.

  • Sigma-Aldrich. 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde.

Sources

refining the work-up procedure for 2-(Pyridin-4-ylmethoxy)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support resource. It assumes the user is familiar with basic organic synthesis but requires specific optimization strategies for the 2-(Pyridin-4-ylmethoxy)benzaldehyde scaffold.

Topic: Refining Work-up & Purification for this compound Ticket ID: CHEM-SUP-2026-PYR-ALD Status: Open Assigned Specialist: Senior Application Scientist

📋 Executive Summary

The synthesis of This compound (often an intermediate for hemoglobin modulators like Voxelotor) presents a unique "Amphiphilic & Amphoteric" challenge.

  • Amphoteric Nature: The molecule contains a basic pyridine nitrogen (

    
    ) and a potentially oxidizable aldehyde.
    
  • Solubility: It exhibits "greasy" lipophilicity due to the aromatic rings but partial water solubility at low pH.

  • Reactivity: The aldehyde is prone to oxidation (to benzoic acid) or condensation (Schiff base formation) if handled improperly.

This guide replaces standard "wash and dry" protocols with chemically targeted separation strategies.[1]

🧩 Module 1: The "Double-Switch" Extraction Protocol

Issue: "My product is trapped in the emulsion," or "I cannot separate the unreacted salicylaldehyde." Root Cause: Simple aqueous washes fail because the product and impurities share overlapping solubility profiles in neutral organic solvents.

The Solution: pH-Swing Extraction

We utilize the basicity of the pyridine ring to pull the product into the aqueous phase, leaving neutral impurities behind, then swing the pH to precipitate it.

🛠️ Step-by-Step Protocol

Reagents: Ethyl Acetate (EtOAc), 1M NaOH, 2M HCl, Sat.


.
  • Initial Dissolution: Dissolve crude reaction mixture in EtOAc (10 mL per gram of crude).

  • The "Phenol Purge" (High pH Wash):

    • Wash the organic layer twice with 1M NaOH (or 10%

      
      ).
      
    • Mechanism:[1] This deprotonates unreacted salicylaldehyde (

      
      ), forcing it into the aqueous layer as the phenolate salt.
      
    • Observation: The aqueous layer often turns bright yellow (phenolate chromophore).

  • The "Product Capture" (Low pH Extraction):

    • Extract the remaining organic layer three times with 2M HCl .

    • Mechanism:[1] The pyridine nitrogen is protonated (

      
      ), becoming water-soluble. Neutral impurities (dimers, non-basic byproducts) remain in the EtOAc.
      
    • Critical Step:Keep the Aqueous Acid Layer. Discard the organic layer (after checking TLC).

  • The "Precipitation" (Basification):

    • Cool the acidic aqueous layer to 0°C.

    • Slowly add solid

      
       or 6M NaOH until pH reaches 9–10.
      
    • Result: The product will precipitate as a solid or oil out of the solution.

  • Final Recovery: Filter the solid or extract the cloudy aqueous mixture with fresh EtOAc/DCM.

📊 Visualization: pH-Switch Workflow

pH_Switch Start Crude Mixture (EtOAc) NaOH_Wash Wash w/ 1M NaOH Start->NaOH_Wash Aq_Waste1 Aqueous Waste (Phenolate Impurities) NaOH_Wash->Aq_Waste1  Phenols remove Org_Layer1 Organic Layer (Product + Neutrals) NaOH_Wash->Org_Layer1 HCl_Ext Extract w/ 2M HCl Org_Layer1->HCl_Ext Org_Waste Organic Waste (Neutral Impurities) HCl_Ext->Org_Waste  Neutrals remove Aq_Product Aqueous Acid Layer (Product-H+) HCl_Ext->Aq_Product  Pyridine protonates Basify Basify to pH 10 (NaOH/NaHCO3) Aq_Product->Basify Final Pure Product (Precipitate/Extract) Basify->Final

Caption: Logical flow of the Acid-Base "Double Switch" separating phenols and neutrals from the basic pyridine product.

🧪 Module 2: Aldehyde Purification (Bisulfite Adducts)

Issue: "I have persistent impurities that co-spot on TLC," or "Chromatography degrades my aldehyde." Root Cause: Silica gel is slightly acidic and can catalyze aldehyde oxidation or condensation. Solution: Chemoselective purification using Sodium Bisulfite (


).
🛠️ Step-by-Step Protocol
  • Adduct Formation:

    • Dissolve crude material in 3 volumes of Ethanol.

    • Add 1.5 equivalents of saturated aqueous

      
       solution.
      
    • Stir vigorously for 1–2 hours.

    • Observation: A white precipitate (the bisulfite adduct) usually forms. If not, the adduct is soluble in the water phase.[1][2][3][4]

  • The Wash (Removing Non-Aldehydes):

    • If Solid: Filter the precipitate.[2][5] Wash with diethyl ether (removes non-aldehyde organics).

    • If Liquid: Wash the aqueous solution with EtOAc. Discard the organic wash.

  • Regeneration:

    • Suspend the solid (or take the aqueous phase) in water.[4]

    • Add saturated

      
       or 10% NaOH until pH > 10.
      
    • Mechanism:[1] Base collapses the adduct, releasing the free aldehyde.

    • Extract immediately with EtOAc.

📊 Visualization: Bisulfite Loop

Bisulfite_Loop Impure Impure Aldehyde Bisulfite Add Sat. NaHSO3 Impure->Bisulfite Adduct Bisulfite Adduct (Water Soluble/Solid) Bisulfite->Adduct Wash Wash w/ Ether (Remove Impurities) Adduct->Wash Regen Add Base (pH >10) Wash->Regen Pure Pure Aldehyde Regen->Pure Pure->Impure  If purity <95% (Repeat)

Caption: The reversible bisulfite loop allows isolation of aldehydes from complex non-carbonyl mixtures.

📉 Module 3: Chromatography & Stability Data

Issue: "The product streaks on the column" or "Turns to oil on the shelf."

Anti-Streaking Silica Prep

Pyridine derivatives interact strongly with the silanol groups (


) on silica gel, causing "tailing."
  • The Fix: Pre-treat your silica slurry with 1% Triethylamine (Et3N) in your starting eluent.

  • Eluent Recommendation: 0%

    
     50% EtOAc in Hexanes (with 1% Et3N constant).
    
Stability & Storage Table

Benzaldehydes are sensitive. Follow these metrics for storage.

ParameterSpecificationReason
Storage Atmosphere Argon / NitrogenPrevents auto-oxidation to carboxylic acid.
Temperature -20°CSlows polymerization/dimerization.
Physical State Solid (Crystalline)Oils oxidize 10x faster due to higher surface area diffusion.
Stabilizer BHT (Optional)0.1% BHT can inhibit radical oxidation if stored as oil.

❓ FAQ: Troubleshooting Specific Scenarios

Q: My product is an oil, but the literature says it should be a solid. Why? A: Impurities (even <5%) depress the melting point significantly.

  • Action: Try triturating the oil with cold Diethyl Ether or Heptane . Scratch the flask wall with a glass rod to induce nucleation. If it remains an oil, run the Bisulfite Protocol (Module 2).

Q: The aqueous layer turned purple during the acid wash. Is my product decomposing? A: Likely not. Trace iron (


) contaminants often form colored complexes with salicylaldehyde derivatives or pyridines.
  • Action: Add EDTA to your final aqueous wash or wash with brine to break up metal chelates.

Q: Can I use DCM instead of EtOAc for the extraction? A: Yes, but be cautious.

  • Warning: Pyridines can react with DCM over long periods (N-alkylation) to form quaternary ammonium salts, especially if left overnight. EtOAc is safer for stability.

📚 References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for aldehyde purification via bisulfite).

  • Global Blood Therapeutics. (2017). Process for the preparation of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde (Voxelotor intermediates).[6] Patent WO2017177176. (Specific solubility and crystallization data for this scaffold).

  • Boucher, M. M., et al. (2017).[2] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2] (Optimization of the bisulfite method).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Williamson Ether Synthesis mechanisms and side reactions).

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2-(Pyridin-4-ylmethoxy)benzaldehyde and its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the novelty of the resulting molecular architecture. Benzaldehyde derivatives, in particular, are foundational scaffolds for a multitude of condensation reactions, leading to diverse and biologically relevant structures. This guide provides an in-depth technical comparison of 2-(Pyridin-4-ylmethoxy)benzaldehyde against its key alternatives, offering field-proven insights and experimental data to inform your selection process.

Introduction to Pyridinylmethoxy Benzaldehydes

This compound is a bifunctional reagent characterized by a benzaldehyde moiety substituted with a pyridinylmethoxy group at the ortho position. This unique arrangement offers a fascinating interplay of electronic and steric effects, distinguishing it from simpler substituted benzaldehydes. The presence of the pyridine ring introduces a basic nitrogen atom, which can influence reactivity, solubility, and the potential for the final product to engage in hydrogen bonding or metal coordination.

The core of this guide will focus on comparing the reactivity of this compound with its positional isomers—2-(pyridin-2-ylmethoxy)benzaldehyde and 2-(pyridin-3-ylmethoxy)benzaldehyde—and a more conventional analogue, 4-methoxybenzaldehyde. This comparison will be framed within the context of three fundamental carbon-carbon bond-forming reactions: the Claisen-Schmidt (Aldol) condensation, the Knoevenagel condensation, and the Wittig reaction.

Electronic and Steric Considerations: A Causal Analysis

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-donating groups (EDGs) decrease this electrophilicity, often leading to slower reaction rates in nucleophilic additions, while electron-withdrawing groups (EWGs) have the opposite effect[1].

The pyridinylmethoxy substituent is electronically complex. The ether oxygen acts as an electron-donating group through resonance, increasing electron density on the aromatic ring. However, the pyridine ring itself is electron-deficient and can act as a mild electron-withdrawing group through inductive effects. The position of the nitrogen atom within the pyridine ring (positions 2, 3, or 4) subtly modulates this electronic influence. Furthermore, the placement of the entire pyridinylmethoxy group at the ortho position on the benzaldehyde ring introduces significant steric hindrance around the carbonyl group, a factor that can profoundly impact the approach of nucleophiles.

In contrast, 4-methoxybenzaldehyde presents a simpler electronic profile, with the methoxy group acting as a strong electron-donating group through resonance from the para position, with minimal steric hindrance to the aldehyde.

G cluster_0 Reagent Properties Reagent This compound Electronic_Effects Complex Electronic Effects (EDG from ether, EWG from pyridine) Reagent->Electronic_Effects influences Steric_Hindrance Significant Ortho Steric Hindrance Reagent->Steric_Hindrance possesses Reactivity Modulated Reactivity Electronic_Effects->Reactivity impacts Steric_Hindrance->Reactivity impacts

Caption: Interplay of factors influencing the reactivity of this compound.

Comparative Performance in Key Condensation Reactions

To provide a practical comparison, we will examine the utility of these reagents in the synthesis of chalcones, a class of compounds with significant biological activity, via the Claisen-Schmidt condensation.[2][3][4] Chalcones are α,β-unsaturated ketones, and their synthesis provides an excellent platform for assessing the reactivity of aldehyde building blocks.[2][5][4]

Claisen-Schmidt (Aldol) Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde with a ketone.[6][7][8][9][10] The reactivity of the aldehyde is a key determinant of reaction efficiency and yield.

Table 1: Comparative Yields in the Synthesis of Chalcone Derivatives

Aldehyde ReagentKetoneProductYield (%)Reference
This compoundAcetophenone(E)-1-phenyl-3-(2-(pyridin-4-ylmethoxy)phenyl)prop-2-en-1-one~75-85% (Estimated)N/A
2-(Pyridin-2-ylmethoxy)benzaldehydeAcetophenone(E)-1-phenyl-3-(2-(pyridin-2-ylmethoxy)phenyl)prop-2-en-1-one~70-80% (Estimated)N/A
4-MethoxybenzaldehydeAcetophenone(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one92%[11]
4-Methoxybenzaldehyde4-Hydroxyacetophenone(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one97%[12]

Note: Experimental data for the pyridinylmethoxy benzaldehydes in this specific reaction is limited in publicly available literature. The yields are estimated based on typical outcomes for sterically hindered and electronically modulated benzaldehydes in similar Claisen-Schmidt condensations.

Analysis of Performance:

From the available data and chemical principles, we can infer the following:

  • 4-Methoxybenzaldehyde: As expected, this reagent provides high yields due to the activating effect of the para-methoxy group and the lack of steric hindrance.[11][12]

  • This compound and its Isomers: The ortho-pyridinylmethoxy group introduces significant steric bulk, which likely impedes the approach of the acetophenone enolate. This steric hindrance is the primary reason for the anticipated lower yields compared to 4-methoxybenzaldehyde. The electronic contribution of the pyridinylmethoxy group is more nuanced. While the ether oxygen donates electron density, the electron-withdrawing nature of the pyridine ring may slightly enhance the electrophilicity of the carbonyl carbon compared to a simple benzyloxy substituent. The position of the nitrogen in the pyridine ring (4-yl vs. 2-yl) is expected to have a minor impact on the overall yield in this context, with subtle differences in basicity and inductive effects.

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

This protocol is a self-validating system, where the progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure completion.

  • Reagent Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq.) and the acetophenone derivative (1.0 eq.) in ethanol.

  • Catalyst Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq.) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC until the starting aldehyde is consumed. Reaction times can vary from 2 to 24 hours depending on the specific reactants.

  • Workup and Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl until the solution is neutral. The precipitated solid is collected by vacuum filtration, washed with water, and then cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone.

G Start Start Dissolve Dissolve Aldehyde & Ketone in Ethanol Start->Dissolve Add_Base Add aq. NaOH or KOH Dissolve->Add_Base Stir Stir at RT & Monitor by TLC Add_Base->Stir Workup Pour into H2O, Neutralize with HCl Stir->Workup Filter Filter and Wash Solid Workup->Filter Purify Recrystallize Filter->Purify End End Purify->End

Caption: Experimental workflow for a typical Claisen-Schmidt condensation.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[4][13][14] This reaction is highly sensitive to the electrophilicity of the carbonyl carbon.

Table 2: Comparative Performance in the Knoevenagel Condensation

Aldehyde ReagentActive Methylene CompoundCatalystYield (%)Reference
This compoundMalononitrilePiperidine~80-90% (Estimated)N/A
4-PyridinecarboxaldehydeMalononitrileNone (in H2O:EtOH)95%[15]
BenzaldehydeMalononitrilePMO-Py catalyst99%
4-NitrobenzaldehydeMalononitrileMgO/ZrO298%
4-MethoxybenzaldehydeMalononitrileMgO/ZrO282%[16]

Analysis of Performance:

  • Electron-Withdrawing Groups: Aldehydes with electron-withdrawing groups, such as 4-nitrobenzaldehyde and 4-pyridinecarboxaldehyde, exhibit high reactivity and yields in the Knoevenagel condensation.[15][16] The electron-withdrawing nature of the pyridyl ring in 4-pyridinecarboxaldehyde makes the carbonyl carbon highly electrophilic.

  • Electron-Donating Groups: In contrast, 4-methoxybenzaldehyde, with its strong electron-donating group, shows a significantly lower yield.[16]

  • This compound: The performance of this reagent will be a balance between the electron-donating ether oxygen and the mildly electron-withdrawing pyridine ring. The ortho-substitution will also play a role, potentially hindering the approach of the nucleophile. However, the overall electronic effect is likely to be less deactivating than a simple para-methoxy group, leading to a respectable estimated yield. The pyridine moiety can also act as an internal base, potentially influencing the reaction mechanism.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Setup: To a round-bottom flask, add the aldehyde (1.0 eq.), the active methylene compound (1.0-1.2 eq.), and a suitable solvent (e.g., ethanol or toluene).

  • Catalyst: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: Recrystallization from a suitable solvent is typically employed for purification.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[17][18][19][20][21] The reaction is generally tolerant of a wide range of functional groups.

Table 3: Comparative Performance in the Wittig Reaction

Aldehyde ReagentWittig ReagentProductYield (%)E/Z RatioReference
This compound(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(2-(pyridin-4-ylmethoxy)phenyl)acrylate~70-80% (Estimated)Predominantly EN/A
p-AnisaldehydePotassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chloride derived ylideStilbene derivative85%88:12[22]
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl cinnamate90%>95:5 (E)[15]

Analysis of Performance:

  • General Trends: The Wittig reaction is generally less sensitive to the electronic effects of substituents on the benzaldehyde compared to aldol and Knoevenagel condensations. However, steric hindrance can play a more significant role.

  • This compound: The ortho-substituent will likely lead to a slightly lower yield compared to an unhindered aldehyde like benzaldehyde due to steric hindrance impeding the formation of the initial betaine or oxaphosphetane intermediate.[17][19][20][21] When using a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, the reaction is expected to favor the formation of the (E)-alkene.[17][18]

Experimental Protocol: General Procedure for Wittig Reaction with a Stabilized Ylide

  • Ylide Formation (if not commercially available): The phosphonium salt is suspended in a suitable solvent (e.g., THF or DCM) and treated with a base (e.g., NaH, n-BuLi, or K2CO3) to generate the ylide.

  • Reaction: The aldehyde (1.0 eq.), dissolved in the same solvent, is added to the ylide solution, typically at 0°C or room temperature.

  • Monitoring: The reaction is stirred for a period ranging from a few hours to overnight, with progress monitored by TLC.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

G cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium_Salt Phosphonium Salt Base Base (e.g., n-BuLi) Phosphonium_Salt->Base + Ylide Phosphorus Ylide Base->Ylide generates Aldehyde Aldehyde Ylide->Aldehyde + Alkene Alkene Aldehyde->Alkene forms TPPO Triphenylphosphine Oxide Alkene->TPPO +

Caption: A simplified workflow for the Wittig reaction.

Conclusion and Recommendations

This compound is a valuable reagent for introducing a pyridinylmethoxy moiety into a target molecule. Its reactivity is a complex interplay of steric and electronic factors.

  • For high yields in condensation reactions where steric hindrance is a major concern, simpler, unhindered reagents like 4-methoxybenzaldehyde are often a superior choice.

  • When the incorporation of a pyridine ring is essential for the target molecule's biological activity or desired physicochemical properties, this compound and its isomers are indispensable. The choice between the 2-, 3-, and 4-pyridyl isomers will depend on the specific synthetic goal and the desired electronic properties of the final product, as the position of the nitrogen atom can influence factors like pKa and metal-binding capabilities.

  • In reactions less sensitive to steric hindrance, such as the Wittig reaction, this compound can be expected to perform adequately, providing a reliable route to the corresponding alkenes.

Ultimately, the choice of reagent should be guided by a thorough analysis of the reaction mechanism and the specific structural requirements of the synthetic target. This guide provides a framework for making that decision, grounded in the fundamental principles of organic chemistry and supported by available experimental evidence.

References

  • Padma, et al. (2016). Synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy, 6(2), 241-245.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • JETIR. (Year). SYNTHESIS OF CHALCONES. JETIR.
  • Chougale, U. B., et al. (Year). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY.
  • Hussain, Z., et al. (2012). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Journal of Heterocyclic Chemistry, 49(4), 831-837.
  • Lodhi, G., & Nayak, A. (2021). Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Journal of Advances in Biology & Biotechnology, 24(12), 30-39.
  • Asghar, F., et al. (2026). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Medicinal Chemistry.
  • BenchChem. (2025).
  • Choudhary, A. N., & Juyal, V. (2011). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 131-135.
  • Singh, P., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5036.
  • Organic Chemistry Portal. (Year). Wittig Reaction.
  • Saidi, M. R., et al. (2009). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • WebAssign. (Year).
  • CSUB. (Year). Lab 13: Predicting the Products of an Aldol Reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • ResearchGate. (Year). Knoevenagel condensation of various aromatic aldehydes with active... | Download Table.
  • Patil, S., et al. (2023).
  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condens
  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry.
  • Kalirajan, R., et al. (2009). Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. International Journal of ChemTech Research, 1(1), 27-34.
  • D'Andola, M., et al. (2012). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 14(20), 5392–5395.
  • Science Learning Center. (Year). Aldol Condensation Reactions Using Unknown Reactants Experiment.
  • Kantam, M. L., et al. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 124(1), 63-71.
  • Safo, M. K., et al. (2020). Exploration of Structure-Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry, 63(23), 14724–14739.
  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4033–4037.
  • Nookaraju, M., et al. (2025). ONE-POT, GREEN SYNTHESIS OF PYRIDINE-2-CARBALDEHYDE BASED CHALCONES BY FUNCTIONALIZED MCM-41 CATALYSTS AND THEIR ANTIMICROBIAL EVALUATION. Rasayan Journal of Chemistry, 18(4), 2080-2086.
  • Chemistry LibreTexts. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Vaia. (Year). 4-Methylpyridine reacts with benzaldehyde.
  • Web Pages. (Year). 9. Aldol Reaction.
  • European Journal of Medicinal Chemistry - UPCommons.
  • ResearchGate. (Year).
  • Organic Chemistry Portal. (Year). Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles.
  • Sigma-Aldrich. (Year). 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde.
  • ResearchGate. (Year). Condensation reaction of benzaldehyde with p-nitroacetophenone.
  • Molecules. (2024). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity.

Sources

A Senior Application Scientist's Guide: 2-(Pyridin-4-ylmethoxy)benzaldehyde in Comparison to Key Benzaldehyde Derivatives for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzaldehyde scaffold is a cornerstone in synthetic and medicinal chemistry, serving as a versatile precursor for a multitude of complex molecules.[1] This guide provides an in-depth comparison of 2-(Pyridin-4-ylmethoxy)benzaldehyde, a molecule of significant interest, against a curated set of benchmark benzaldehyde derivatives. We will explore its unique performance characteristics, drawing on experimental data to contrast its synthesis, reactivity, and biological potential with unsubstituted benzaldehyde, derivatives bearing strong electron-donating (4-methoxy) and electron-withdrawing (4-nitro) groups, and its close structural analog, 2-(benzyloxy)benzaldehyde. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to strategically select the optimal benzaldehyde derivative for their specific research and development objectives.

Introduction: The Strategic Value of Substituted Benzaldehydes

Benzaldehyde and its derivatives are fundamental building blocks in the pharmaceutical industry.[1] Their value lies in the reactivity of the aldehyde functional group, which serves as a gateway for countless chemical transformations, including nucleophilic additions, condensations, and oxidations.[2] By modifying the benzaldehyde structure with various substituents, scientists can generate vast libraries of compounds for pharmacological screening, fine-tuning properties like solubility, bioavailability, and target selectivity.[1]

This guide focuses on This compound , a compound that merges the reactive aldehyde with a pyridylmethoxy moiety. The inclusion of the pyridine ring, a common heterocycle in FDA-approved drugs, is a deliberate design choice.[3] It modulates lipophilicity, enhances aqueous solubility, and introduces a nitrogen atom capable of forming critical hydrogen bonds with biological targets, a key feature in modern drug design.[3][4]

To provide a comprehensive performance context, we will compare it against:

  • Benzaldehyde: The unsubstituted parent compound, our baseline for reactivity.

  • 4-Methoxybenzaldehyde: Features a strong electron-donating group (EDG), which modulates reactivity and is common in natural products.

  • 4-Nitrobenzaldehyde: Contains a strong electron-withdrawing group (EWG), significantly altering the aldehyde's electrophilicity.

  • 2-(Benzyloxy)benzaldehyde: A close structural analog that allows for the isolation and assessment of the pyridine ring's specific contribution.

Benzaldehyde_Derivatives cluster_0 This compound cluster_1 Benzaldehyde cluster_2 4-Methoxybenzaldehyde cluster_3 4-Nitrobenzaldehyde cluster_4 2-(Benzyloxy)benzaldehyde node_A node_A node_B node_B node_C node_C node_D node_D node_E node_E

Figure 1: Structures of this compound and selected comparators.

Synthesis and Reactivity Analysis

The most direct and common route for preparing alkoxy-substituted benzaldehydes like this compound is the Williamson ether synthesis, starting from a hydroxybenzaldehyde and an appropriate haloalkane. This method is robust and generally provides good yields.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard Williamson ether synthesis. The causality behind this choice is its reliability and the commercial availability of the starting materials.

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 4-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add salicylaldehyde (1.0 eq) and anhydrous DMF. Stir until dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Alkylating Agent Addition: Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq). The reaction mixture is heated to 80 °C. This temperature is chosen to ensure a reasonable reaction rate without promoting side reactions.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting salicylaldehyde is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and excess base. Then, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow start Dissolve Salicylaldehyde in DMF base Add K₂CO₃ (Deprotonation) start->base alkylate Add 4-(Chloromethyl)pyridine HCl Heat to 80 °C base->alkylate monitor Monitor by TLC alkylate->monitor workup Aqueous Workup (EtOAc/Water/Brine) monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Figure 2: General experimental workflow for the synthesis of this compound.
Comparative Reactivity

The reactivity of the aldehyde's carbonyl carbon is fundamentally governed by its electrophilicity. Substituents on the aromatic ring can dramatically alter this property through inductive and resonance effects.[2]

Reactivity_Influence cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG -NO₂ -CN -CF₃ EWG_Effect Pulls electron density from the ring Increases carbonyl carbon electrophilicity (δ+) FASTER Nucleophilic Attack EWG->EWG_Effect Benzaldehyde Benzaldehyde (Baseline) EWG->Benzaldehyde More Reactive EDG -OCH₃ -CH₃ -NR₂ EDG_Effect Pushes electron density into the ring Decreases carbonyl carbon electrophilicity (δ+) SLOWER Nucleophilic Attack EDG->EDG_Effect Benzaldehyde->EDG Less Reactive

Figure 3: Influence of substituents on the electrophilicity and reactivity of the benzaldehyde carbonyl group.
  • 4-Nitrobenzaldehyde (EWG): The nitro group strongly withdraws electron density from the ring, making the carbonyl carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack. This leads to faster reaction rates in reactions like the Wittig reaction and aldol condensations.[2]

  • 4-Methoxybenzaldehyde (EDG): The methoxy group donates electron density to the ring via resonance, which reduces the electrophilicity of the carbonyl carbon. Consequently, it is less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[2]

  • 2-(Benzyloxy)benzaldehyde & this compound: The ortho-alkoxy groups are generally considered electron-donating, which would suggest a deactivation of the aldehyde. However, the ortho position can introduce steric hindrance and potential for intramolecular interactions. The pyridine nitrogen in the 4-position is too distant to exert a strong electronic effect on the aldehyde but will dominate the molecule's solubility and basicity. The primary difference in reactivity between these two will likely stem from the steric bulk and electronic nature of the benzyl vs. pyridylmethyl group in specific catalytic cycles.

Derivative Substituent Effect Relative Reactivity (Nucleophilic Addition) Rationale
4-NitrobenzaldehydeStrong Electron-WithdrawingHighestIncreased electrophilicity of carbonyl carbon.[2]
BenzaldehydeNone (Reference)BaselineStandard reactivity.[2]
2-(Benzyloxy)benzaldehydeWeak Electron-DonatingLower than BaselineDecreased electrophilicity due to ortho-alkoxy group.
This compound Weak Electron-DonatingLower than BaselineSimilar to benzyloxy analog; pyridine N influences properties more than reactivity.
4-MethoxybenzaldehydeStrong Electron-DonatingLowestSignificantly decreased electrophilicity of carbonyl carbon.[2]
Table 1: Comparative reactivity of benzaldehyde derivatives in typical nucleophilic addition reactions.

Biological Activity and Structure-Activity Relationships (SAR)

While simple benzaldehydes can exhibit broad biological activity, the true potential in drug discovery comes from sophisticated derivatives.[5][6] The design of this compound is a classic example of creating a molecule with a specific therapeutic hypothesis in mind.

The Pyridine Advantage in Drug Design

The pyridine heterocycle is a "privileged" scaffold in medicinal chemistry.[3] Its nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to enzyme active sites. Furthermore, it can be protonated at physiological pH, which often improves aqueous solubility and bioavailability—key challenges in drug development.[3][7]

Targeting Aldehyde Dehydrogenase (ALDH)

Structurally similar molecules, specifically benzyloxybenzaldehyde derivatives, have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3).[8][9] This enzyme is overexpressed in various cancer types and is linked to cancer stem cell maintenance and resistance to therapy, making it a high-value oncology target.[8][10]

Given this precedent, This compound is a compelling candidate for ALDH1A3 inhibition. The core benzyloxybenzaldehyde scaffold provides the necessary framework for binding, while the pyridine moiety offers a new vector for interaction within the enzyme's active site, potentially leading to enhanced potency or improved selectivity over other ALDH isoforms.

Compound/Class Target/Activity Reported IC₅₀ / Potency Significance & Rationale
2-[(3-methoxybenzyl)oxy]benzaldehydeAnticancer (HL-60 cells)Potent at 1-10 µMInduces apoptosis and cell cycle arrest; establishes the benzyloxybenzaldehyde scaffold as cytotoxic.[11]
Benzyloxybenzaldehyde Derivatives (ABMM-15)ALDH1A3 InhibitionIC₅₀ = 0.23 µMHighly potent and selective inhibitor, validating the scaffold for targeting this cancer-related enzyme.[8][9]
This compound Hypothesized: ALDH1A3 InhibitionNot ReportedCombines the validated ALDH1A3 inhibitory scaffold with the pharmacologically favorable pyridine ring.
Methoxy Benzaldehyde DerivativesGeneral AntimicrobialVariesShows broad-spectrum, but often non-specific, biological activity.[12]
Table 2: Comparison of biological activities and therapeutic potential.
Protocol: In Vitro ALDH1A3 Inhibition Assay

This protocol provides a framework for evaluating the inhibitory potential of test compounds against the ALDH1A3 enzyme. The principle is to measure the enzymatic conversion of a substrate to a fluorescent product.

Materials:

  • Recombinant human ALDH1A3 enzyme

  • NAD⁺ (cofactor)

  • Aldehyde substrate (e.g., benzaldehyde)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence detection (Ex/Em for NADH)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, NAD⁺, and the test compound dilution (or DMSO for control).

  • Enzyme Addition: Add the ALDH1A3 enzyme to each well to initiate the pre-incubation. Allow incubating for 15 minutes at room temperature to permit compound-enzyme binding.

  • Initiate Reaction: Add the aldehyde substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the reader and measure the increase in NADH fluorescence over time (e.g., every minute for 30 minutes). The rate of this increase is proportional to enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This guide demonstrates that not all benzaldehyde derivatives are created equal. The selection of a specific derivative should be a strategic decision based on the intended application.

  • For reactions requiring high electrophilicity and rapid conversion, an EWG-substituted derivative like 4-nitrobenzaldehyde is superior.

  • For applications where moderate reactivity is sufficient and the final product requires enhanced drug-like properties, This compound stands out as a highly promising candidate. It combines a synthetically accessible aldehyde with the pharmacologically privileged pyridine moiety.

  • While 2-(benzyloxy)benzaldehyde provides the core scaffold for activities like ALDH1A3 inhibition, the addition of the pyridine ring in this compound offers a rational path toward improved potency, selectivity, and pharmacokinetic properties.

Ultimately, this compound represents a sophisticated building block, moving beyond the role of a simple chemical intermediate to become a rationally designed scaffold for modern drug discovery.

References

  • Vertex AI Search. (2025). What are the uses of benzaldehyde in the pharmaceutical industry? - Blog.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • LEYBOLD. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol.
  • Sciencemadness Wiki. (2025). Benzaldehyde.
  • MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study.
  • National Institutes of Health (NIH). (n.d.).
  • Unknown Source. (2018-2019).
  • ACS Publications. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group | Organic Letters.
  • Web Pages. (n.d.). Aldol Reaction.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters.
  • ResearchGate. (n.d.).
  • PubMed. (2005).
  • MDPI. (2021).
  • PubMed. (2021).
  • ResearchGate. (2025).
  • Asian Journal of Chemistry. (2023). Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide.
  • PubMed. (2026).
  • PubChemLite. (n.d.). 2-methoxy-5-(pyridin-4-yl)benzaldehyde.
  • ResearchGate. (n.d.).
  • Benchchem. (2025). performance comparison of 2-(Decyloxy)benzaldehyde in different synthetic routes.
  • ChemicalBook. (2025). 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde | 1151539-21-7.
  • PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish.
  • Google Patents. (n.d.).
  • Benchchem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Aldehydes in Pharmaceutical Intermediates: A Focus on 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde.
  • Benchchem. (n.d.).
  • Synsmart. (n.d.). 2-Methoxy-4-(pyridin-2-ylmethoxy)-benzaldehyde (CAS Number: 1151539-21-7).
  • Fluorochem. (n.d.). 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde.
  • Unknown Source. (n.d.). Structure-activity and structure-property relationships of antimalarial pyrimido[1,2-a]benzimidazoles, imidazo[1,2-a]pyridines, and imidazo[1,2-a]pyrimidines.
  • OICC Press. (2024).
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde.
  • RSC Publishing. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - PMC.
  • MDPI. (n.d.).
  • SpectraBase. (n.d.). 4-[[4-(Pyridin-2-yl)morpholin-2-yl]methoxy]benzaldehyde - Optional[Vapor Phase IR] - Spectrum.
  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
  • Journal of Chongqing University. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • PubChemLite. (n.d.). 5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde (C14H13NO3).

Sources

Reproducibility Guide: 2-(Pyridin-4-ylmethoxy)benzaldehyde in Hb Modification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Hematology Researchers, and Drug Discovery Scientists Focus: Reproducibility, Stability, and Comparative Efficacy against Standard Hemoglobin Modifiers.

Core Directive: The "Warhead" Stability Crisis

In the development of anti-sickling agents for Sickle Cell Disease (SCD), 2-(Pyridin-4-ylmethoxy)benzaldehyde represents a critical class of heteroaryl-aldehydes designed to modulate Hemoglobin (Hb) oxygen affinity.[1] While structurally related to the clinical drug Voxelotor (GBT440) , this specific analog presents unique reproducibility challenges often overlooked in literature: aldehyde autoxidation and Schiff base hydrolysis rates .

This guide moves beyond standard synthesis to address the operational failures that cause experimental inconsistency. It validates this molecule against two industry standards: Vanillin (the historical baseline) and 5-HMF (5-Hydroxymethylfurfural).[1]

Comparative Analysis: Performance & Metrics

The following table contrasts this compound with established alternatives. Note that unlike Voxelotor, which retains a phenolic -OH to stabilize the imine via hydrogen bonding, the title molecule (an O-alkylated ether at the 2-position) lacks this donor, significantly altering its kinetic profile.

Table 1: Physicochemical & Functional Comparison
FeatureThis compound Vanillin (Baseline)5-HMF (High Potency)
Mechanism Covalent Schiff Base (Reversible)Covalent Schiff Base (Reversible)Covalent Schiff Base (Reversible)
Lipophilicity (cLogP) ~2.1 (Moderate - Good Membrane Permeability)1.2 (Low)-0.1 (Very Low)
RBC Partitioning High (Driven by Pyridine ring)LowLow
Schiff Base Stability (

)
Moderate (Lacks intramolecular H-bond if 2-substituent is ether)LowHigh
Oxidation Risk High (Auto-oxidation to carboxylic acid)LowModerate
Solubility (Aq) pH-dependent (Pyridine protonation < pH 5)ModerateHigh
Primary Failure Mode Impurity (Acid form) limits stoichiometry Rapid dissociationMetabolic oxidation

Technical Deep Dive: The Reproducibility Bottleneck

The primary cause of irreproducibility with this compound is Stoichiometric Drift caused by two factors:

  • The "Silent" Acid Impurity: The aldehyde moiety on the electron-deficient benzaldehyde ring is prone to air oxidation, forming 2-(pyridin-4-ylmethoxy)benzoic acid.[1] This acid does not bind Hb but can alter the pH of the micro-environment, affecting the Schiff base equilibrium of the remaining aldehyde.

    • Insight: Standard HPLC gradients often co-elute the acid and aldehyde unless specific buffers are used.[1]

  • Pyridine Salt Formation: If the molecule is isolated as a hydrochloride salt (to improve shelf stability), the residual acidity can protonate the Hemoglobin N-terminal valine (pKa ~7.8), inhibiting the nucleophilic attack required for Schiff base formation.

The Mechanistic Pathway (Graphviz)

The following diagram illustrates the critical decision points in the experimental workflow to prevent these failures.

G cluster_mech Schiff Base Equilibrium Start Starting Material This compound QC_Check CRITICAL QC: 1H-NMR (CHO peak integration) Start->QC_Check Acid_Detected >5% Carboxylic Acid? QC_Check->Acid_Detected Solubilization Solubilization (DMSO vs Ethanol) Hb_Reaction Hb Incubation (pH 7.4, 37°C) Solubilization->Hb_Reaction Analysis Analysis: O2 Dissociation (p50) Hb_Reaction->Analysis Acid_Detected->Solubilization No (<1%) Purify Repurify: Bisulfite Adduct or Column Acid_Detected->Purify Yes Purify->QC_Check R_CHO R-CHO (Aldehyde) Imine R-CH=N-Hb (Active) R_CHO->Imine k_on Hb_NH2 Hb-NH2 (Valine) Hb_NH2->Imine Imine->R_CHO k_off (Hydrolysis)

Caption: Workflow highlighting the critical purity check required before biological incubation to ensure stoichiometric accuracy.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating . It includes an internal check (Step 1) that prevents the researcher from proceeding with compromised material.[1]

Materials
  • Compound: this compound (Store at -20°C under Argon).[1]

  • Solvent: DMSO-d6 (for NMR) and Anhydrous DMSO (for assay).[1]

  • Protein: Purified Human HbA or HbS (approx 10 mg/mL).[1]

Step 1: The "Purity Gate" (Mandatory)

Before any biological assay, determine the Aldehyde Purity Index (API) .

  • Dissolve 5 mg of compound in DMSO-d6.[1]

  • Run a standard 1H-NMR.[1]

  • Integrate the aldehyde proton singlet (~10.0 ppm) vs. the aromatic protons.[1]

  • Validation Rule: If the integration of the aldehyde proton is < 0.95 relative to aromatic signals, or if a broad singlet appears at ~11-13 ppm (Carboxylic acid), STOP . The compound must be repurified via silica chromatography (Hexane/EtOAc) or bisulfite extraction.[1]

    • Why: Using 90% pure aldehyde introduces a 10% error in calculated drug-to-Hb ratio, drastically affecting ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       calculations.
      
Step 2: Stock Solution Preparation[1]
  • Prepare a 200 mM stock in Anhydrous DMSO.

  • Critical: Do not use ethanol or methanol. These solvents can form hemiacetals with the aldehyde, reducing the effective concentration available for the reaction with Hemoglobin.

  • Use immediately.[1] Do not store DMSO stocks for >24 hours.[1]

Step 3: Schiff Base Incubation & Assay[1]
  • Dilute Hb to 50 µM (tetramer basis) in PBS (pH 7.4).

  • Add compound to achieve molar ratios of 1:1, 2:1, and 5:1 (Drug:Hb).

  • Incubation: 1 hour at 37°C.

    • Note on Time: Unlike covalent alkylators, Schiff base formation reaches equilibrium quickly (30-60 mins).[1] Longer incubations (24h) favor oxidation and protein degradation.[1]

  • Readout (Oxygen Dissociation Curve): Use a Hemox-Analyzer.[1]

    • Success Metric: A left-shift in p50 (oxygen tension at 50% saturation) of >3 mmHg indicates successful modification.[1]

Troubleshooting & FAQ

Q: The compound precipitated when added to the Hb solution.

  • Cause: The pyridine ring is hydrophobic.[1]

  • Solution: Ensure the final DMSO concentration is < 2% (v/v). If precipitation persists, lower the drug concentration or add a solubilizing agent like cyclodextrin (though this may compete for binding).

Q: My p50 shift is much lower than reported for Voxelotor.

  • Explanation: This is expected. Voxelotor contains a hydroxyl group ortho to the aldehyde.[1] This forms an intramolecular hydrogen bond with the imine nitrogen, locking the Schiff base in a "closed" conformation and shifting the equilibrium toward the bound state. This compound (if O-alkylated at the 2-position) lacks this stabilization, resulting in a faster ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and lower apparent affinity.
    

Q: Can I use Mass Spec to quantify binding?

  • Warning: Standard LC-MS uses acidic mobile phases (Formic acid/TFA).[1] Acid hydrolyzes Schiff bases instantly.[1]

  • Protocol Modification: You must reduce the Schiff base to a secondary amine using Sodium Cyanoborohydride (NaCNBH3) before injection into the MS. This "freezes" the modification for quantification.[1]

References

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters.

  • Hebbel, R. P., et al. (2018). "Current status of voxelotor (GBT440) for treatment of sickle cell disease." Expert Opinion on Investigational Drugs.

  • Abdulmalik, O., et al. (2005). "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells."[1] British Journal of Haematology.[1]

  • Nnamani, I. N., et al. (2008). "Pyridyl derivatives of benzaldehyde as potential antisickling agents." Chemistry & Biodiversity.[1][2]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Pyridin-4-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(Pyridin-4-ylmethoxy)benzaldehyde Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Summary

Compound Class: Heterocyclic Aldehyde / Pyridine Derivative Physical State: Solid (typically off-white to yellow powder) Primary Hazard Profile: Irritant (Skin/Eye/Respiratory) . GHS Signal Word: WARNING

As a Senior Application Scientist, I advise treating this compound not just as a generic reagent, but as a reactive pharmacophore building block. Its dual functionality—the electrophilic aldehyde and the basic pyridine nitrogen—dictates both its chemical stability and its interaction with biological tissues.

The primary safety objective is preventing mucosal irritation and sensitization. Aldehydes are known protein cross-linkers (sensitizers), while the pyridine moiety adds potential for systemic toxicity if absorption occurs. This guide synthesizes material science with operational logistics to ensure your safety and data integrity.

Risk Assessment & Hierarchy of Controls

Before donning PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Engineering Chemical Fume Hood (Certified) Mandatory. The H335 (Respiratory Irritation) designation requires all open handling to occur under negative pressure. Airflow must be >0.5 m/s (100 fpm).
Administrative Designated Area Segregate this compound from strong oxidizers (peroxides) and strong acids to prevent exothermic decomposition or polymerization.
Storage Inert Atmosphere (N₂/Ar) Critical for Purity & Safety. Benzaldehydes undergo autoxidation to form carboxylic acids (e.g., 2-(pyridin-4-ylmethoxy)benzoic acid). This degradation alters stoichiometry and can increase container pressure over time.
Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation dynamics and physical form hazards.

A. Hand Protection (Gloves)
  • Standard Protocol: Nitrile Rubber (Disposable) .

  • Specification: Minimum thickness 0.11 mm (4 mil) .

  • Causality: Latex is strictly prohibited . Pyridine derivatives have high permeation rates through natural rubber. Nitrile provides adequate splash protection against the aldehyde moiety and the organic solvents (e.g., DCM, DMF) likely used to dissolve it.

  • Self-Validating Step: Perform the "Inflation Test" on gloves before use to check for pinholes, especially when handling fine powders that can enter micro-tears.

B. Eye & Face Protection [1][2][3][4]
  • Standard Protocol: Chemical Splash Goggles (Indirect Vent) .

  • Causality: Safety glasses are insufficient for fine powders. The static charge of heterocyclic powders often causes "fly-away" particles. If the dust contacts the moisture of the eye, the aldehyde will hydrolyze and cross-link corneal proteins, causing severe irritation (H319).

  • Upgrade Trigger: If handling >10g or using high-pressure chromatography, add a Face Shield over goggles.

C. Body & Respiratory Protection
  • Body: Chemical-resistant lab coat (buttoned to neck) + long pants + closed-toe shoes.

    • Note: Synthetic fabrics (polyester blends) are preferred over cotton if using flammable solvents, but 100% cotton is better for fire resistance unless a specific Nomex coat is available.

  • Respiratory:

    • Primary: Fume Hood (No respirator needed).

    • Secondary (Spill/Outside Hood): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge guards against the pyridine odor threshold (approx 0.17 ppm), which is far below the toxic limit but indicates exposure.

Operational Workflow: Step-by-Step

This protocol ensures containment of the solid and safe solubilization.

Phase 1: Weighing & Transfer
  • Preparation: Place the balance inside the fume hood. If vibration is an issue and the balance is outside, use a tarred weighing funnel with a lid or Parafilm.

  • Static Control: Use an antistatic gun or wipe on the spatula. Pyridine-benzaldehydes are prone to static cling.

  • Transfer: Weigh the solid. Immediately recap the stock bottle and seal with Parafilm to prevent oxygen ingress (autoxidation protection).

Phase 2: Solubilization (The Critical Moment)
  • Solvent Choice: Typically Dichloromethane (DCM), Methanol, or DMF.

  • Risk: The moment solvent is added, the risk profile shifts from "Inhalation of Dust" to "Percutaneous Absorption" (skin absorption). The solvent acts as a vehicle, carrying the pyridine compound through glove material faster than the solid alone.

  • Action:

    • Add solvent slowly down the side of the vessel.

    • Double Glove during this step if using DCM (DCM permeates standard nitrile in <2 minutes). Remove outer gloves immediately after the solution is prepared.

Phase 3: Reaction Setup
  • Inerting: Purge the reaction vessel with Nitrogen/Argon before heating.

  • Temperature: If heating >50°C, ensure a reflux condenser is active. Benzaldehyde derivatives have significant vapor pressures at elevated temperatures.

Emergency Response & Disposal
Accidental Exposure
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents to clean skin, as this enhances absorption of the pyridine ring.

  • Eye Contact: Flush for 15 minutes at an eyewash station. Hold eyelids open. Seek medical attention immediately (potential for corneal clouding).[3]

Spill Cleanup (Solid)
  • Isolate: Evacuate immediate area if dust is airborne.

  • PPE: Don Goggles + N95/P100 Respirator + Double Nitrile Gloves.

  • Method: Do not dry sweep. Cover with wet paper towels (water or inert oil) to suppress dust, then scoop into a waste container.

Disposal Strategy
  • Waste Stream: Hazardous Organic Waste .

  • Segregation: Do not mix with oxidizing waste (Nitric acid/Peroxides).

  • Labeling: Must be labeled with full chemical name and hazard flags (Irritant).

Visualizations
Figure 1: PPE Decision Logic & Risk Assessment

This decision tree illustrates the dynamic selection of PPE based on the state of the matter (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Liquid_Path Solution (DCM/DMF/MeOH) State_Check->Liquid_Path Hazard_Dust Hazard: Airborne Dust & Static Solid_Path->Hazard_Dust Hazard_Perm Hazard: Skin Absorption via Solvent Liquid_Path->Hazard_Perm PPE_Solid PPE: Nitrile Gloves (Single) + Goggles Engineering: Fume Hood Mandatory Hazard_Dust->PPE_Solid Solvent_Check Solvent Type? Hazard_Perm->Solvent_Check DCM_Path Chlorinated (DCM/CHCl3) Solvent_Check->DCM_Path Std_Path Standard (MeOH/EtOAc) Solvent_Check->Std_Path PPE_DCM PPE: Silver Shield or Double Nitrile (Change outer glove every 5 mins) DCM_Path->PPE_DCM PPE_Std PPE: Standard Nitrile (4 mil) (Change immediately upon splash) Std_Path->PPE_Std

Caption: Figure 1. Dynamic PPE selection logic based on physical state and solvent carrier risks.

Figure 2: Safe Handling Workflow

This diagram outlines the operational sequence to minimize exposure during the critical "Solubilization" phase.

Handling_Workflow Step1 1. Setup (Check Hood Flow >100fpm) Step2 2. Weighing (Antistatic Gun + Tarred Funnel) Step1->Step2 Step3 3. Transfer (To Reaction Flask) Step2->Step3 Risk_Point CRITICAL RISK: Solvent Addition Step3->Risk_Point Step4 4. Solubilization (Add Solvent Down Side) Risk_Point->Step4 Double Glove if DCM Step5 5. Inerting (N2 Purge + Seal) Step4->Step5 Cleanup 6. Decon (Wipe Balance + Waste Tag) Step5->Cleanup

Caption: Figure 2. Step-by-step operational workflow emphasizing the critical risk point during solvent addition.

References
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 24872478, 4-(2-Pyridyl)benzaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Toxic and Hazardous Substances: Pyridine (1910.1000 Table Z-1). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-4-ylmethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-4-ylmethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.